The following table summarizes the fundamental physicochemical data for trilinolein, which is critical for experimental design and formulation.
| Property | Value / Description | Conditions / Notes |
|---|---|---|
| Common Name | This compound, Glyceryl trilinoleate [1] | |
| Systematic Name | 1,2,3-Tri-[(cis,cis)-9,12-octadecadienoyl]glycerol [1] | |
| CAS Registry Number | 537-40-6 [2] [1] | |
| Molecular Formula | C₅₇H₉₈O₆ [2] [1] | |
| Molecular Weight | 879.38 g/mol [2] [1] | |
| Density | 0.925 g/mL [1] | At 20 °C |
| Melting Point | -5 to -4 °C [1] | |
| Boiling Point | 816.5 ± 65.0 °C [1] | Predicted |
| Refractive Index | n | Information missing from search results |
| Physical Form | Colorless to Pale Yellow liquid [1] | |
| Storage | -20°C [1] |
This compound's solubility in various solvents and its intrinsic antioxidant activity are key for its application in biological and food systems.
| Property | Details |
|---|---|
| Solubility | Sparingly soluble in Chloroform; Slightly soluble in Hexanes [1]. Shows better compatibility with non-polar solvents like octanol due to long hydrophobic chains [3]. |
| Antioxidant Activity | Demonstrates potent in vitro antioxidant activity, with a maximal mean reduction of oxygen-derived free radicals (OFR) by 48.0% measured via enhanced chemiluminescence. This activity is more potent than Trolox (-39.2%) and is attributed to its polyunsaturated structure [4]. |
Understanding the thermal degradation and oxidation pathways of this compound is essential for processing and storage stability.
| Aspect | Findings |
|---|---|
| General Oxidation Products | Autoxidation (50-60°C) produces monohydroperoxides (primary products), bishydroperoxides, mono- and diepoxides, and hydroxy compounds. Fragmentation patterns from these help identify hydroperoxide isomers [5]. |
| *cis/trans* Isomerization | Heating pure this compound leads to cis/trans isomerization. Key isomers formed are C18:2-9c12t and C18:2-9t12c. At 180°C, total trans C18:2 is 0.074 mg/g, rising to 0.198 mg/g at 220°C. Density Functional Theory (DFT) calculations show the energy difference between cis and trans linoleic acid is 6.2 kJ/mol [6]. |
| Oxidative Cleavage Products | Secondary volatile aldehydes from β-scission of alkoxy radicals include hexanal, trans,trans-2,4-decadienal, trans-2-decenal, and others. These compounds are associated with off-flavors and potential health risks [6]. |
| Recommended Heating Limit | To minimize the formation of trans fatty acids, oils high in linoleic acid should be maintained at 140°C or less [6]. |
This protocol is adapted from a study on the phase behavior of binary mixtures of triglycerides [7].
This protocol details the steps for investigating thermal degradation products [6].
The following diagram illustrates the logical workflow for the thermal oxidation and analysis of this compound.
Diagram 1: Experimental workflow for the thermal oxidation and analysis of this compound.
The primary autoxidation pathway of this compound involves the formation of various oxygenated products, as summarized below.
Diagram 2: Key pathways in the autoxidation of this compound, leading to various primary and secondary products.
The table below summarizes the key identifiers and physicochemical properties of Trilinolein.
| Property Category | Details and Descriptors |
|---|---|
| Systematic Name | 1,2,3-tri-(9Z,12Z-octadecadienoyl)-glycerol [1] |
| Common Synonyms | LLL; Glyceryl trilinoleate; Linolein [2] [3] |
| CAS Registry Number | 537-40-6 [2] [3] |
| Molecular Formula | C₅₇H₉₈O₆ [2] [3] [1] |
| Molecular Weight | 879.39 g/mol (theoretical); 878.736342 g/mol (exact mass) [2] [1] |
| Lipid Number | TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) [2] [1] |
| IUPAC Standard InChIKey | HBOQXIRUPVQLKX-BBWANDEASA-N [2] [3] [1] |
| Physical State | Liquid [2] |
| Calculated logP | 18.28 [1] |
This compound has demonstrated significant biological activities in experimental models, particularly in cardioprotection.
| Aspect | Findings from Research |
|---|---|
| General Biological Role | A neutral lipid (triglyceride) stored in lipid droplets within cells for energy storage [4]. |
| Cardioprotective Effects (in vitro) | At 1 µM, reduces oxygen-derived free radicals in leukocytes and mitigates mitochondrial swelling/deformation caused by ischemia-reperfusion injury in perfused rat hearts [1]. |
| Cardioprotective Effects (in vivo) | At 1 mg/kg in a rat coronary artery ligation model, reduces incidence/duration of ventricular tachycardia and decreases infarct size [1]. |
| Thermochemical Data | Enthalpy of combustion (ΔcH°liquid): -34555.7 ± 1.3 kJ/mol [3]. |
While the search results do not contain a specific step-by-step protocol for this compound, they describe general methodological principles for quantifying total triacylglycerols (TG) that are widely applicable.
For current research, commercially available enzymatic kits based on similar principles are the standard. You would need to verify that the kit's antibodies or enzymes recognize this compound, though most are designed for general triglyceride detection.
The following diagram illustrates the cellular process of lipid droplet formation, the storage site for triglycerides like this compound, based on research findings [4].
Diagram 1: TG storage pathway in the ER and lipid droplets.
Research indicates that the efficiency of packaging triglycerides into lipid droplets is modulated by the lipid composition of the ER membrane [4]. Diacylglycerol (DAG), which is enriched at sites of LD formation, promotes the nucleation and packaging of TGs into LDs [4]. Conversely, when specific proteins like the lipid phosphatase Pah1 are deleted, TG fails to package into LDs and instead accumulates in the ER membrane, which can disrupt ER function [4].
This compound is a triacylglycerol (a core lipid molecule) in which all three fatty acid chains attached to the glycerol backbone are linoleic acid (a polyunsaturated omega-6 fatty acid with the notation C18:2) [1]. Its structure is a key determinant of its physical and biological properties.
The table below summarizes its fundamental chemical identity.
| Property | Description |
|---|---|
| CAS Number | 537-40-6 [2] [3] [4] |
| Systematic Name | 1,2,3-Trilinoleoylglycerol [3] |
| Molecular Formula | C₅₇H₉₈O₆ [2] [3] [4] |
| Molecular Weight | 879.38 g/mol [2] [3] |
| Purity (Commercial) | ≥ 98% (HPLC) [4] |
| Physical Form | Light yellow to colorless liquid [2] [4] |
| Density | 0.919 - 0.929 g/mL at 20 °C [2] [4] |
| Storage Condition | Store at ≤ -10 °C to -20 °C [2] [4] |
This compound can be sourced both synthetically and from nature. For pharmaceutical and research applications, it is available as a purified synthetic compound [2] [4]. It is also a natural component of various plants, and research has focused on isolating it from these sources.
One detailed protocol for isolating this compound from the roots of Cyphostemma adenocaule is summarized in the workflow below [5].
Beyond this specific example, this compound is also a known constituent of other significant medicinal plants, most notably Panax pseudoginseng (a Chinese herb also known as Sanchi) [6] [7]. It is also a component of various seed and plant oils [1].
This compound has demonstrated several promising biological activities in pre-clinical studies, with a number of mechanisms proposed.
A foundational study measured the in vitro antioxidant activity of this compound using enhanced chemiluminescence. The results demonstrated potent dose-dependent free radical scavenging [6].
The table below quantifies its performance compared to other compounds in this assay.
| Compound Tested | Tested Concentration Range | Maximal Reduction of OFR | Notes |
|---|---|---|---|
| This compound | 10⁻¹⁰ to 10⁻⁶ M | -48.0% [6] | Most potent compound tested |
| Trolox (Water-soluble vitamin E analog) | Not specified | -39.2% [6] | Common antioxidant control |
| Catechin (Plant antioxidant) | Not specified | -40.0% [6] | Potent activity |
| Linoleic Acid (C18:2) | 10⁻⁹ to 10⁻⁷ M | -31.9% [6] | Dose-responsive |
| Palmitic Acid (C16:0, Saturated) | 10⁻⁷ to 10⁻⁶ M | -15.2% [6] | Weak activity |
This antioxidant effect is considered a primary mechanism for its observed cardioprotective action, which includes preserving mitochondrial ultrastructure in rat hearts subjected to ischemia [7].
Research has elucidated several other specific mechanisms through which this compound exerts its effects, particularly on cardiovascular and cancer cells. The following diagram integrates these key mechanistic pathways based on multiple studies [5] [7].
This compound is utilized across multiple industries, reflecting its versatility [8] [4]:
The market for this compound is expected to grow, with one analysis projecting a compound annual growth rate (CAGR of 14.3%) from 2025 to 2032, indicating rising interest and application potential [8].
To address these gaps in your technical guide, I suggest you:
This compound (C₅₇H₉₈O₆) is a triglyceride molecule in which all three esterification sites on the glycerol backbone are occupied by linoleic acid residues, an omega-6 polyunsaturated fatty acid [1] [2]. With a molecular weight of 879.38 g/mol and CAS number 537-40-6, this compound exists as a colorless to light yellow liquid at room temperature [2]. This compound has garnered significant research interest due to its diverse bioactivities, including cardiovascular protection, antioxidant properties, anti-metastatic potential, and recently discovered photoprotective effects [1] [2]. The compound's multi-target mechanism of action positions it as a promising candidate for pharmaceutical development, particularly in areas requiring modulation of cellular stress responses and signaling pathways.
For research purposes, this compound is commercially available through specialized chemical suppliers like MedChemExpress, with purity levels typically ≥98% [1] [2]. It is soluble in DMSO (100 mg/mL, 113.72 mM) and requires storage at -20°C in sealed containers protected from moisture and light to maintain stability [2]. The growing pharmaceutical interest in this compound stems from its simultaneous targeting of multiple pathological processes, including oxidative stress, aberrant cellular proliferation, and inflammatory cascades, making it particularly valuable for complex disease conditions such as cancer, cardiovascular diseases, and cerebrovascular disorders including cerebral ischemia [2].
Safflower seeds represent one of the richest natural sources of the linoleic acid precursors necessary for this compound formation. The oil extracted from safflower seeds typically contains 55-70% linoleic acid, with some specialized varieties developed through selective breeding containing even higher concentrations [3]. Cold-pressed safflower oil possesses significant nutritional and pharmaceutical value due to its rich composition of bioactive compounds beyond this compound, including notable concentrations of α-tocopherol (the most biologically active form of vitamin E) and various phytosterols [3]. The high polyunsaturated fatty acid (PUFA) content, particularly the elevated linoleic acid composition, makes safflower oil an ideal starting material for this compound isolation and purification.
Safflower cultivation demonstrates broad adaptability to various soil and climatic conditions, with optimal growth occurring at temperatures between 24-32°C [3]. The plant develops an extensive root system reaching 2-3 meters deep, contributing to its drought tolerance. The seeds themselves measure 6-10 mm in length and resemble sunflower seeds but with thicker hulls, which historically presented extraction challenges [3]. Modern breeding efforts have successfully reduced the hull content from approximately 70% to 45%, significantly improving oil extraction efficiency [3]. Beyond this compound, safflower seeds contain serotonin derivatives such as N-(p-Coumaroyl)serotonin and N-Feruloylserotonin, which demonstrate potent free radical scavenging activity and may contribute synergistically to the observed health benefits of safflower oil extracts [3].
Sunflower oil represents another significant source of linoleic acid for this compound formation, though its composition varies considerably based on cultivar and processing methods. Conventional sunflower oil (high-linoleic type) contains approximately 69% linoleic acid, while specialized varieties include high-oleic (82% oleic acid), mid-oleic (65% oleic acid), and high-stearic/high-oleic (72% oleic acid, 18% stearic acid) types [4]. The genetic plasticity of sunflower plants has been leveraged through selective breeding to optimize fatty acid profiles, with ongoing genomic studies identifying key regulators of oil metabolism that could further enhance linoleic acid production [4].
Recent genomic analyses of sunflowers have revealed a whole-genome duplication event occurring approximately 29 million years ago, which contributed to the development of two major breeding traits: flowering time and oil metabolism [4]. These findings provide a scientific foundation for developing hybrid sunflowers with enhanced oil production capabilities and optimized fatty acid profiles for pharmaceutical applications. Beyond this compound precursors, sunflower oil contains valuable phytochemical cofactors including phytosterols, polyphenols, squalene, and terpenoids, which may contribute additive or synergistic effects in therapeutic applications [4]. The neutral taste profile and high vitamin E content (providing 274% of the Daily Value per 100g) further enhance sunflower oil's utility as a source material for this compound extraction [4].
Table 1: Comparative Analysis of Safflower and Sunflower Oils as this compound Sources
| Parameter | Safflower Oil | Sunflower Oil (High-Linoleic) |
|---|---|---|
| Linoleic Acid Content | 55-70% [3] | 69% [4] |
| Oil Content in Seed | 27-32% [3] | 35-42% (estimated) |
| Primary Co-factors | α-Tocopherol, serotonin derivatives [3] | Vitamin E, phytosterols, polyphenols [4] |
| Extraction Considerations | Thick seed hull (45% of seed) [3] | thinner hull, easier processing |
| Oxidative Stability | Lower (high PUFA) | Lower (high PUFA) |
| Agricultural Yield | 1000-2500 seeds/plant [3] | Varies by cultivar |
| Global Production | ~800,000 tonnes/year [3] | 20.3 million tonnes/year [4] |
Traditional oil extraction methods from safflower and sunflower seeds encompass three primary approaches: mechanical extraction (pressing), solvent extraction, and hybrid methods [5]. Mechanical extraction typically employs expeller pressing, which can be performed under hot or cold conditions. Hot pressing achieves higher oil yields (approximately 75% of available oil) but may compromise thermal-sensitive compounds like this compound, while cold pressing preserves bioactive components but yields less oil with higher residual oil in the meal (up to 10-20%) [5]. The critical parameters in mechanical extraction include press pressure, rotational speed, seed moisture content, and process temperature, all of which require optimization to balance yield and compound integrity.
Solvent extraction, predominantly using hexane, achieves substantially higher extraction efficiency with residual oil below 1% [5]. This method leverages hexane's excellent solvation capacity for vegetable oils, favorable boiling point for energy-efficient distillation, and chemical neutrality toward the extracted oil. However, significant drawbacks include hexane's high flammability, requiring specialized equipment, potential degradation of heat-sensitive compounds during solvent recovery, and environmental concerns [5]. The hybrid pre-press and solvent method combines both approaches, initially reducing oil content to 16-20% through mechanical pressing followed by solvent extraction to achieve residual oil below 0.5% [5]. This approach balances efficiency with reduced solvent usage but still presents environmental and compound integrity challenges for this compound extraction.
Table 2: Advanced Extraction Technologies for Plant Oils
| Extraction Method | Principle | Advantages | Limitations | Suitability for this compound |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ as solvent [6] [7] | High purity and yield, minimal thermal degradation [7] | High equipment cost, pressure optimization required | Excellent for heat-sensitive compounds |
| Microwave-Assisted Extraction | Dielectric heating causing cell rupture [6] [5] | Reduced time (<30 min) and solvent usage [5] | Unsuitable for non-polar compounds, may degrade PUFAs [5] | Moderate (requires temperature control) |
| Instantaneous Controlled Pressure Drop (DIC) | Thermo-mechanical effects from pressure cycles [8] | Low energy consumption, prevents thermal degradation [8] | Emerging technology, optimization ongoing | Promising for scale-up |
| Ultrasound-Assisted Extraction | Cavitation disrupts cell walls [5] | Enhanced efficiency, reduced extraction time [5] | Potential free radical formation | Good with proper parameter control |
| Enzyme-Assisted Extraction | Cell wall degradation by enzymes [6] [5] | Mild conditions, high specificity | Enzyme cost, longer extraction times | Good for preserving bioactivity |
Supercritical Fluid Extraction (SFE) has demonstrated particular promise for this compound-rich oil extraction, achieving superior purity and yield compared to conventional methods while eliminating solvent residues [7]. The process utilizes carbon dioxide in its supercritical state (achieved at specific temperature and pressure equilibria), which exhibits gas-like penetration capabilities and liquid-like solvation properties [7]. The extraction workflow involves sample preparation (drying and grinding to increase surface area), introduction into the extraction column, system pressurization and heating to achieve supercritical conditions, controlled fluid injection, compound extraction, and separation through depressurization [7]. This method effectively preserves thermolabile compounds like this compound while avoiding the environmental and toxicity concerns associated with organic solvents.
The Instantaneous Controlled Pressure Drop (DIC) technology represents another advanced approach particularly suitable for essential oil extraction, with potential applications for this compound-rich oils [8]. This method applies compression-decompression cycles to plant material, typically treating it with saturated steam for brief periods followed by abrupt pressure drops to vacuum conditions [8]. The rapid vaporization of volatile compounds, followed by immediate cooling through volume expansion, prevents thermal degradation of sensitive components [8]. Research indicates DIC technology significantly reduces processing time and energy consumption while improving overall yield, addressing key limitations of conventional extraction methods [8]. As this technology continues to be optimized for specific oilseeds like safflower and sunflower, it may offer a scalable, efficient approach for this compound extraction.
This compound demonstrates a multifaceted pharmacological profile by simultaneously modulating several critical cellular signaling pathways. Research has identified that this compound inhibits both the PI3K/Akt and Ras/MEK/ERK signaling cascades, two key pathways regulating cell survival, proliferation, and migration [2]. Additionally, this compound directly inhibits matrix metalloproteinase-2 (MMP-2), an enzyme crucial for tissue remodeling and cancer metastasis [2]. These coordinated actions underlie this compound's ability to reduce oxidative stress, induce apoptosis in malignant cells, and inhibit cell migration, positioning it as a promising multi-target therapeutic agent particularly for complex pathologies like cancer and cardiovascular diseases.
Recent research has elucidated this compound's role in activating cellular autophagy through the AMPK-mTOR signaling axis, revealing a novel mechanism for its observed photoprotective effects [1]. Autophagy serves as a critical cellular process for eliminating metabolic waste and maintaining homeostasis by degrading and recycling organelles and proteins [1]. This compound activates AMPK (AMP-activated protein kinase), a vital metabolic energy sensor that regulates energy balance and metabolic stress [1]. Phosphorylated AMPK subsequently inhibits mTOR (mammalian target of rapamycin), a central regulator of cellular metabolism, growth, proliferation, survival, and autophagy processes [1]. This AMPK-mediated mTOR inhibition promotes autophagic activity, enabling cells to better withstand oxidative stress and damage induced by environmental stressors like UVB radiation.
Schematic of this compound's Multitarget Mechanisms: This diagram illustrates the key molecular pathways modulated by this compound, including AMPK-mTOR mediated autophagy induction and inhibition of PI3K/Akt and Ras/MEK/ERK signaling networks.
The photoprotective properties of this compound have been demonstrated in both cellular and animal models of UVB-induced skin damage [1]. In human skin fibroblasts (HSF) exposed to UVB radiation, this compound treatment at concentrations of 1.25, 2.5, and 5 μM significantly protected against phototoxicity, with the optimal protective effect observed at 5 μM [1]. Mechanistic studies revealed that this compound reduced UVB-induced reactive oxygen species (ROS) generation, decreased the proportion of apoptotic cells, and enhanced autophagic flux as evidenced by increased LC3-II accumulation and decreased p62 expression [1]. These effects were mediated through AMPK activation and subsequent mTOR inhibition, establishing a clear signaling pathway for this compound's photoprotective action.
In cardiovascular research, this compound has demonstrated significant cardioprotective and vasoprotective effects [2]. In vitro studies using endothelial cells stimulated by oxidized low-density lipoprotein (ox-LDL), this compound (10 μM, 24 h) increased cell viability, reduced apoptosis from 23% to 19%, inhibited ICAM-1 and E-selectin mRNA expression, and enhanced antioxidant activity through increased superoxide dismutase (SOD) and glutathione peroxidase (GPX) activities while decreasing malondialdehyde (MDA) levels [2]. Additionally, this compound (5-20 μM, 24-72 h) inhibited platelet-derived growth factor (PDGF-BB)-stimulated vascular smooth muscle cell migration and reduced protein levels of Ras, MEK, phosphorylated MEK, phosphorylated ERK, and MMP-2 [1] [2]. In animal models of cerebral ischemia-reperfusion, this compound (50-200 mg/kg, oral administration) reduced cerebral infarction area, neurological deficits, and TUNEL-positive neuronal apoptosis [2].
The anticancer potential of this compound has been investigated in various cancer cell lines, including A549 (non-small cell lung cancer), A498 (renal cancer), and MKN-45 (gastric cancer) cells [2]. This compound treatment (3.12-100 μg/mL, 24-48 h) inhibited cell viability in a dose- and time-dependent manner, induced apoptosis, and caused G0/G1 phase cell cycle arrest in A549 cells [2]. These effects were associated with downregulation of the PI3K/Akt pathway and increased intracellular ROS production [2]. The multi-target nature of this compound's action, simultaneously affecting proliferation, apoptosis, and migration pathways, makes it particularly interesting for anticancer drug development, especially for cancers characterized by pathway redundancies and resistance to single-target agents.
The photoprotective effects of this compound can be evaluated using human skin fibroblasts (HSF) subjected to UVB-induced damage, following this standardized protocol [1]:
For autophagy evaluation, additional procedures include:
The anti-migratory effects of this compound can be assessed using vascular smooth muscle cells (A7r5) stimulated with PDGF-BB, following this established methodology [1] [2]:
The efficacy of this compound in protecting against UV-induced skin damage can be evaluated in animal models using this established protocol [1]:
The cerebroprotective effects of this compound can be evaluated using a rat model of cerebral ischemia-reperfusion following this protocol [2]:
This compound's multifunctional bioactivity profile supports its investigation across multiple therapeutic areas. In dermatological research, its photoprotective properties through AMPK-mTOR mediated autophagy induction position it as a promising candidate for developing protective formulations against UV-induced skin damage, potentially slowing photoaging and reducing skin cancer risk [1]. The compound's ability to mitigate oxidative stress and inflammation while promoting cellular repair mechanisms addresses multiple pathological processes in photodamage simultaneously. In cardiovascular and cerebrovascular research, this compound's capacity to reduce oxidative stress, inhibit vascular smooth muscle cell migration, and protect against ischemia-reperfusion injury supports its potential application in preventing and treating atherosclerosis, restenosis, and stroke [2]. The dual inhibition of PI3K/Akt and Ras/MEK/ERK signaling pathways provides a mechanistic basis for its vasoprotective effects.
In oncology research, this compound demonstrates considerable promise as a multi-target anticancer agent, particularly for non-small cell lung cancer, renal cancer, and gastric cancer [2]. Its ability to simultaneously induce apoptosis, cause cell cycle arrest, inhibit migration, and reduce MMP-2 activity addresses multiple hallmarks of cancer, potentially overcoming the limitations of single-target agents that often develop resistance. The favorable safety profile of this compound, derived from natural sources with established food use, may facilitate its translation to clinical applications, particularly for chronic conditions requiring long-term intervention. Current research focuses on optimizing delivery systems, including nanoformulations and combination therapies, to enhance this compound's bioavailability and therapeutic efficacy.
Despite promising results, several significant challenges must be addressed to advance this compound toward clinical application. The extraction efficiency from natural sources remains suboptimal, with conventional methods yielding relatively low quantities of high-purity compound [6]. Future research should prioritize developing and scaling up green extraction technologies, such as supercritical fluid extraction, microwave-assisted extraction, and Instantaneous Controlled Pressure Drop (DIC) systems, to improve yields while preserving compound integrity [6] [8]. The instability of this compound due to its high polyunsaturated fatty acid content presents formulation challenges, requiring advanced stabilization approaches including microencapsulation, nanoemulsification, and antioxidant co-formulations to enhance shelf-life and in vivo stability [6].
From a pharmacological perspective, key research priorities include [6] [1]:
Glycerol trilinoleate (Trilinolein) is a triacylglycerol where glycerol is fully esterified with three linoleic acid molecules [1] [2]. It is a primary constituent of various vegetable oils [2].
The table below summarizes its core chemical and physical properties:
| Property | Specification |
|---|---|
| Systematic Name | Propane-1,2,3-triyl tri[(9Z,12Z)-octadeca-9,12-dienoate] [2] |
| CAS Number | 537-40-6 [3] [4] [5] |
| Molecular Formula | C₅₇H₉₈O₆ [3] [5] [2] |
| Molecular Weight | 879.38 g/mol [3] [5] [2] |
| Density | 0.925 g/mL at 20 °C [3] [4] [5] |
| Physical State | Liquid [4] [5] |
| Melting Point | -5 - -4 °C [5] |
| Boiling Point | 816.5 ± 65.0 °C (Predicted) [5] |
| Storage | -20°C [3] [4] |
Glycerol trilinoleate has demonstrated several beneficial biological activities in research, making it a compound of interest for therapeutic and cosmetic development.
| Activity/Application | Reported Effects / Context | Research Significance |
|---|---|---|
| Cardioprotective Effects | Reduces thrombogenicity (blood clot formation) and arrhythmias; increases erythrocyte deformability [3]. | Suggests potential for improving cardiovascular health. |
| Antioxidant Activity | Functions as an antioxidant, protecting cells from oxidative damage [3]. | The mechanism is a key research focus for its various protective roles. |
| Skin Photoprotection | Protects skin from UVB damage by inducing cellular autophagy via the AMPK-mTOR signaling pathway [6]. | Positions this compound as a promising candidate for cosmetic and dermatological products. |
| Epidermal Barrier Function | Serves as a source of linoleic acid for the synthesis of ω-O-acylceramides (acylCer), crucial lipids for maintaining the skin's permeability barrier [7]. | Links to skin disorders like ichthyosis when its metabolic pathway is disrupted [7]. |
| Industrial Application | Used as a feedstock for the continuous production of biodiesel from brown grease and other lipid sources [8]. | Offers an efficient and sustainable method for biofuel production. |
Here are detailed methodologies for key experiments involving glycerol trilinoleate, based on recent research publications.
This protocol is based on research into this compound's mechanism for protecting human skin fibroblasts (HSF) from UVB-induced damage [6].
This experimental workflow can be visualized as follows:
Experimental workflow for studying this compound-induced photoprotection.
This methodology is derived from studies on the ABHD5-PNPLA1 pathway, where this compound (as a source of linoleic acid) is crucial for synthesizing skin barrier lipids [7].
The critical interaction and localization within this pathway is shown below:
ABHD5 recruits PNPLA1 to lipid droplets to synthesize skin barrier lipids.
This protocol details an efficient continuous method for converting this compound and other lipids into biodiesel (Fatty Acid Methyl Esters, FAME) [8].
The biological activities of glycerol this compound are mediated through specific molecular pathways.
Research indicates that this compound protects skin cells from UVB-induced photodamage by inducing cellular autophagy. This process is regulated through the AMPK-mTOR signaling axis [6]. The proposed mechanism can be summarized as follows:
The flow of this signaling pathway is shown below:
Proposed pathway for this compound-induced autophagy via AMPK/mTOR.
For scientists planning to work with glycerol trilinoleate, please consider the following:
The table below summarizes the key physicochemical properties of Trilinolein from the searched SDS documents. Please note the discrepancies between sources.
| Property | Value / Description | Source / Notes |
|---|---|---|
| CAS Number | 537-40-6 | Consistent across all sources [1] [2] [3] |
| Molecular Formula | C₅₇H₉₈O₆ | Consistent across all sources [1] [2] [3] |
| Molecular Weight | 879.38 g/mol | [1] [3] |
| Physical State | Liquid [1] / Solid [3] | Conflict between sources; may depend on purity or storage conditions. |
| Appearance | Colourless to Pale Yellow | [1] |
| Density | 0.925 g/mL @ 20°C | [1] |
| Melting Point | 133°C (lit.) | Cited for the "liquid" form SDS [1] |
| Boiling Point | 80°C @ 15 mmHg (lit.) | [1] |
| Flash Point | 79°C (lit.) | [1] |
| Solubility | Sparingly in Chloroform, Slightly in Hexanes | [1] |
The identified SDS sources classify the hazards of this compound differently, as summarized below.
| Source | GHS Classification | Hazard Statements | Signal Word |
|---|---|---|---|
| Chemicalbook [1] | Not Classified | H413: May cause long lasting harmful effects to aquatic life | No signal word |
| DC Chemicals [3] | Acute Toxicity (Oral, Category 4); Aquatic Acute & Chronic (Category 1) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Not specified |
This discrepancy highlights the importance of using a single, authoritative SDS from your chemical supplier for your specific batch when establishing laboratory safety protocols.
The following workflow synthesizes the recommended safety practices from the search results. Given the conflicting hazard classifications, adhering to the more conservative recommendations is prudent.
This compound safety handling workflow
Standard first aid procedures are recommended, though specific toxicological data is limited [1] [3].
The search results do not provide specific experimental methodologies for using this compound. For detailed protocols, you would need to consult specialized scientific literature. However, the SDS information allows for the establishment of a foundational safety protocol for any experimental work:
Given the data limitations and conflicts, I suggest you:
| Aspect | Classification / Information |
|---|---|
| GHS Hazard Statement | H413 [1] [2] |
| Hazard Statement Text | May cause long lasting harmful effects to aquatic life [1] [2] |
| Signal Word | No signal word assigned [1] |
| Hazard Pictogram | Not applicable (GHS09 environment pictogram typically for H400, H401, H410, H411) [3] |
| Precautionary Statements | P273 (Avoid release to the environment) and P501 (Dispose of contents/container to...) [1] |
For researchers handling this compound in a laboratory setting, the following protocols are advised based on its Safety Data Sheet (SDS) information [1]:
The following diagram outlines the key considerations for handling this compound based on its hazard profile.
This compound Handling Protocol
This information should be integrated into your laboratory's chemical hygiene plan and environmental management procedures.
The table below summarizes the key finding on trilinolein's antioxidant potency from a study using the Enhanced Chemiluminescence assay.
| Assay Method | Reported Activity | Concentration Range Tested | Reference Compound & Activity |
|---|---|---|---|
| Enhanced Chemiluminescence [1] | Max reduction of oxygen-derived free radicals: -48.0% [1] | 10⁻¹⁰ M to 10⁻⁶ M [1] | Trolox: -39.2% maximal reduction [1] |
This data confirms that this compound exhibits potent antioxidant activity, outperforming the water-soluble vitamin E analog Trolox in this specific assay system [1].
No dedicated protocol for this compound was found, but the Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized and highly relevant method for determining the antioxidant capacity of substances, including lipids [2] [3]. The following protocol can be adapted for this compound.
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation caused by peroxyl radicals generated from AAPH [2,2'-azobis(2-amidinopropane) dihydrochloride]. The degree of protection is quantified by comparing the area under the fluorescence decay curve to that of a standard antioxidant, Trolox. The result is expressed as Trolox Equivalents (TE), which allows for the comparison of different compounds [2].
The diagram below illustrates the key steps of the ORAC assay procedure.
Step 1: Preparation of Stock Solutions
Step 2: Plate Setup and Measurement
Step 3: Data Analysis
| Assay Type | Experimental Condition | Key Parameters Measured | Results | Significance |
|---|---|---|---|---|
| Cell Viability (oxLDL model) [1] | oxLDL-induced stress on endothelial cells | Cell viability (%) | Triolein: 90% ± 0.01; Trilinolein: 78% ± 0.02; Tristearin: 55% ± 0.03 | P < 0.05 vs. oxLDL control |
| Apoptosis Assay [1] | oxLDL-induced stress on endothelial cells | Apoptosis rate (%) | oxLDL: 23%; +this compound: 19%; +Triolein: 16%; +Tristearin: 34% | P < 0.05 vs. oxLDL control |
| Gene Expression [1] | oxLDL-stimulated endothelial cells | ICAM-1 and E-selectin mRNA | Inhibited expression with this compound/triolein | Anti-inflammatory effect |
| ROS Generation [2] | Angiotensin II-induced cardiomyocyte hypertrophy | Intracellular ROS | Significant inhibition by this compound | Antioxidant mechanism |
This compound, a triacylglycerol isolated from the Chinese herb Sanchi (Panax notoginseng), has demonstrated significant cardioprotective and vascular protective effects in preclinical studies. [2] [3] Its therapeutic potential is largely attributed to potent antioxidant properties that counteract oxidative stress in cardiovascular cells. Research indicates that this compound specifically protects endothelial cells from oxidized low-density lipoprotein (oxLDL)-induced damage, a critical step in the initiation of atherosclerosis. [1] These Application Notes provide detailed protocols for assessing this compound's effects on endothelial cell viability, enabling researchers to standardize investigations into its protective mechanisms.
Principle: The MTT assay measures metabolic activity as a marker of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan crystals. [4] [5]
Materials:
Calculation:
Cell Viability (%) = (A_treated - A_blank) / (A_control - A_blank) × 100
Troubleshooting:
Principle: The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation during apoptosis by labeling 3'-OH ends with fluorescent nucleotides. [6]
Procedure: [6]
Principle: ROS generation can be measured using redox-sensitive fluorescent dyes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to fluorescent DCF in the presence of reactive oxygen species. [3]
The diagrams below outline the complete experimental workflow for evaluating this compound's effects and its proposed mechanism of action at the molecular level.
These Application Notes provide standardized methodologies for evaluating this compound's protective effects on endothelial cells. The consistent demonstration of this compound's ability to maintain cell viability under oxidative stress (78-90% viability versus 55% with tristearin) and reduce apoptosis (19% versus 23% with oxLDL alone) supports its potential therapeutic value in cardiovascular diseases characterized by endothelial dysfunction. [1] The detailed protocols enable researchers to reliably assess both viability endpoints and underlying mechanisms involving antioxidant and anti-inflammatory pathways.
This compound (CAS 537-40-6) is a triacylglycerol molecule consisting of glycerol esterified with three linoleic acid (C18:2) chains. This unique structure, where all three fatty acid positions are occupied by linoleic acid, makes it a chemically defined triglyceride of significant interest in pharmaceutical, cosmetic, and nutraceutical applications. This compound occurs naturally in various plant oils, with particularly high concentrations found in safflower oil, which contains 82.52 ± 1.854% cis-linoleic acid [1]. The compound has gained research attention due to its demonstrated anti-inflammatory and antioxidant properties, which show promise for therapeutic applications, particularly in dermatological conditions such as atopic dermatitis [2].
The molecular structure of this compound contributes to its physicochemical characteristics, which are essential considerations for extraction and purification protocol development. This compound has a molecular formula of C₅₇H₉₈O₆ and a molecular weight of 879.38 g/mol [3]. It exists as a liquid at room temperature with a melting point of -5 to -4°C and a boiling point of approximately 816.5±65.0°C [3]. Its density is 0.925 g/mL at 20°C, and it displays limited solubility in water but is soluble in organic solvents such as chloroform and hexanes [3]. These properties directly influence the selection of appropriate extraction solvents and purification conditions, which will be detailed in subsequent sections of this application note.
Table 1: Physicochemical Properties of this compound (CAS 537-40-6)
| Property | Value | Unit | Source/Measurement |
|---|---|---|---|
| CAS Registry Number | 537-40-6 | - | [3] |
| Molecular Formula | C₅₇H₉₈O₆ | - | [3] |
| Molecular Weight | 879.38 | g/mol | [3] |
| Melting Point | -5 to -4 | °C | [3] |
| Boiling Point | 816.5±65.0 | °C | Predicted [3] |
| Density | 0.925 | g/mL at 20°C | [3] |
| Solubility in Water | Low | - | [3] |
| Solubility in Organic Solvents | Soluble in chloroform (sparingly), hexanes (slightly) | - | [3] |
Efficient cellular disruption is a critical prerequisite for successful this compound extraction from biological matrices such as yeast, fungi, or plant tissues. The rigidity of cellular walls in these organisms presents a significant barrier to solvent penetration, necessitating mechanical disruption to liberate intracellular lipids. Research has demonstrated that high-pressure homogenization (HPH) and bead milling (BM) are particularly effective methods, achieving cell disruption efficiencies exceeding 90% for oleaginous yeasts such as Saitozyma podzolica DSM 27192 [4]. This high level of disruption directly correlates with enhanced lipid recovery yields. In contrast, sonication has proven less effective for robust microbial systems, resulting in lower disruption efficiencies and consequently reduced this compound yields [4]. The selection of an appropriate disruption method must be optimized for each biological source, as cell wall composition varies significantly between species, directly impacting the efficiency of this compound liberation.
Following effective cellular disruption, solvent selection plays a decisive role in this compound extraction efficiency. The ethanol-hexane (EH) system has emerged as a highly effective solvent combination, particularly when paired with high-efficiency disruption methods. In comparative studies, the EH system extracted 46.9 ± 4.4% lipid/cell dry weight from S. podzolica, representing a 2.7-fold increase over less optimized combinations such as ultrasound with Folch extraction [4]. While the classic Folch (chloroform-methanol) and Bligh & Dyer methods remain popular for laboratory-scale lipid extraction, their efficiency is heavily dependent on the preceding disruption step [4]. For plant sources such as safflower seeds, primary purification using specialized filtration systems with natural fiber materials like flax fiber has shown promise not only in clarifying the oil but potentially in enriching beneficial components [1]. This integrated approach of mechanical disruption followed by solvent extraction represents the current gold standard for efficient this compound recovery from biological matrices.
Table 2: Comparison of Extraction Methods and Their Efficiencies
| Extraction Method | Cell Disruption Efficiency (%) | Lipid Yield (% CDW) | Advantages | Limitations |
|---|---|---|---|---|
| High-Pressure Homogenization + Ethanol-Hexane | >90% [4] | 46.9 ± 4.4 [4] | High disruption efficiency; Excellent lipid recovery; Scalable | High energy input; Potential heat generation |
| Bead Milling + Folch Extraction | 74% (A. porosum) [4] | Not specified | Effective for tough cell walls; Compatible with various solvents | Time-consuming; Bead wear and contamination |
| Ultrasound + Folch | Lower efficiency [4] | 2.7x lower than HPH+EH [4] | Simple setup; Rapid processing | Lower efficiency; Limited scalability |
| Direct Acidic Transesterification | N/A (uses freeze-dried biomass) [4] | 27.2 ± 0.5% FAME/CDW [4] | Simplified process; Direct FAME production | Only fatty acid esters produced; Harsh conditions |
Silica gel column chromatography represents a highly effective method for obtaining high-purity this compound from crude lipid extracts. This purification technique leverages the differential polarity of triglyceride species to separate this compound from other triacylglycerols, partial glycerides, and non-triglyceride contaminants. The process typically employs a hexane-ethyl acetate gradient system, progressing from non-polar to increasingly polar solvent mixtures to elute triglyceride fractions based on their saturation degree and fatty acid composition [5]. Through careful fraction collection and monitoring, this method has demonstrated exceptional efficacy, yielding this compound with purity levels exceeding 95% [5]. The key advantage of silica gel chromatography lies in its ability to process relatively large sample quantities while maintaining high resolution between different triglyceride species, making it particularly suitable for laboratory-scale purification where high-purity this compound is required for analytical standards or bioactivity studies.
For researchers requiring this compound without the complex mixture of natural oil triglycerides, enzymatic synthesis provides an attractive alternative pathway. This approach involves the Novozym 435-catalyzed esterification of glycerol with linoleic acid under carefully controlled conditions [5]. The optimal reaction parameters include a temperature of 100°C, reaction time of 8 hours, enzyme loading of 6%, and a molar ratio of glycerol to linoleic acid of 1:3, with reactions conducted under reduced pressure (0.9 kPa) to remove water and drive the equilibrium toward ester formation [5]. The resulting product can then be purified using the silica gel chromatography methods previously described to achieve high purity. The linoleic acid substrate for this reaction can be obtained from natural sources such as safflower seed oil through urea adduction methods, which effectively concentrate and purify the linoleic acid prior to enzymatic esterification [5]. This combined approach of enzymatic synthesis followed by chromatographic purification represents a robust strategy for obtaining high-purity this compound standards or research quantities.
Reversed-phase HPLC represents the gold standard for analytical separation and quantification of this compound in complex lipid mixtures. The separation principle is based on the equivalent carbon number (ECN) concept, where ECN = CN - 2DB, with CN representing the carbon number of the triacylglycerol molecule and DB indicating the number of double bonds [6]. For this compound analysis, the International Union of Pure and Applied Chemistry recommends an isocratic procedure using acetone-acetonitrile mixtures as the mobile phase, typically with refractive index detection [6]. This methodology enables the resolution of this compound from other triglyceride species present in natural oils, allowing both identification and quantification. The European Union has established regulatory methods based on this approach, proposing a maximum level of 0.5% this compound for olive oil as a purity criterion [6]. For enhanced detection sensitivity, especially when analyzing this compound in biological matrices, evaporative light-scattering detection (ELSD) provides superior performance compared to refractive index detection [4].
Following extraction and purification, gas chromatography with flame ionization detection (GC-FID) provides a robust method for this compound quantification through fatty acid methyl ester (FAME) analysis. This indirect approach involves the transesterification of this compound to methyl linoleate under acidic or basic conditions, followed by GC separation and quantification [4]. While this method doesn't directly analyze the intact triglyceride, it provides precise quantification of the linoleic acid content, allowing calculation of this compound concentration when the triglyceride profile is known. For direct triglyceride analysis without saponification, capillary gas chromatography (CGC) can perform "carbon number" separations, though it should be noted that in such separations, tristearin, triolein, and this compound may co-elute as a single peak, requiring additional techniques for complete resolution [6]. The selection between direct HPLC analysis and indirect GC-FID quantification depends on the specific research requirements, with HPLC preserving the intact triglyceride information while GC-FID often provides superior sensitivity for fatty acid quantification.
Table 3: Analytical Methods for this compound Characterization
| Analytical Method | Separation Principle | Key Parameters | Applications | Limitations |
|---|---|---|---|---|
| Reversed-Phase HPLC | Polarity/ECN separation | Acetone:acetonitrile mobile phase; RI or ELSD detection | Quantitative analysis; Purity assessment; Regulatory compliance | Co-elution of triglycerides with same ECN |
| GC-FID | Volatility after derivatization | Fatty acid methyl ester separation; High temperature | High sensitivity quantification; Fatty acid profiling | Indirect measurement; Requires derivatization |
| Carbon Number GC | Molecular size/volatility | Non-polar stationary phase; Temperature programming | Fingerprinting; Adulteration detection | Co-elution of SSS, OOO, LLL [6] |
| HPLC-ESI-MS/MS | Mass-to-charge ratio | Electrospray ionization; Tandem MS | Structural confirmation; Complex mixture analysis | Equipment cost; Operational complexity |
Recent research has elucidated the molecular mechanisms underlying this compound's biological activity, particularly its anti-inflammatory and antioxidant properties in dermatological applications. In a murine model of atopic dermatitis (AD) induced by dinitrochlorobenzene (DNCB), topical application of this compound significantly improved AD-like skin lesions and restored skin barrier function, with efficacy comparable to the positive control drug crisaborole [2]. At the cellular level, this compound attenuated IL-4- and TNF-α-induced mitochondrial DNA release and ROS production in human keratinocytes (HaCaT cells) [2]. Mechanistic studies using proteomics analysis revealed that this compound mediates these effects through the aryl hydrocarbon receptor-nuclear factor erythroid 2-related factor 2 (AhR-Nrf2) pathway [2]. This compound treatment increased protein expression of AhR, CYP1A1, and Nrf2 in a dose-dependent manner, and critically, the addition of an AhR inhibitor blocked this compound's effects on both keratinocyte terminal differentiation proteins and ROS levels [2]. This demonstrates that this compound's activity is specifically mediated through this pathway.
The AhR-Nrf2 pathway activation by this compound represents a novel mechanism for targeting mitochondrial dysfunction in inflammatory skin conditions. This compound was shown to reduce NADPH oxidase 2 (NOX2) expression and restore mitochondrial morphology and membrane potential in stimulated keratinocytes [2]. This pathway is particularly relevant given that single-cell transcriptome analyses of chronic AD patients have revealed characteristic abnormalities in keratinocyte differentiation and oxidative stress damage [2]. By addressing both the inflammatory and oxidative stress components of AD through this mechanism, this compound presents a multi-targeted therapeutic approach. The concentration-dependent effects observed in vitro, coupled with the in vivo efficacy in a murine model, provide a strong foundation for further development of this compound as a therapeutic agent for dermatological conditions and potentially other inflammation-related disorders.
Figure 1: Molecular Mechanism of this compound Activity via the AhR-Nrf2 Pathway. This compound activates the aryl hydrocarbon receptor (AhR), leading to induction of CYP1A1 and activation of Nrf2. This pathway reduces ROS production and mitochondrial dysfunction while promoting anti-inflammatory effects and skin barrier repair [2].
The demonstrated bioactivity of this compound, particularly its anti-inflammatory and antioxidant properties through the AhR-Nrf2 pathway, positions it as a valuable ingredient for pharmaceutical and cosmetic applications. In dermatological formulations, this compound shows significant promise for managing atopic dermatitis and improving skin barrier function [2]. The compound's ability to reduce pro-inflammatory cytokines, repair mitochondrial dysfunction, and restore epidermal barrier integrity makes it particularly suited for therapeutic creams and ointments targeting chronic skin conditions. Beyond dermatology, this compound's antioxidant capacity suggests potential applications in nutraceuticals and functional foods aimed at mitigating oxidative stress-related conditions. The growing consumer preference for plant-derived, natural ingredients in both pharmaceutical and personal care products further enhances this compound's market potential, aligning with industry trends toward sustainable, bio-based components [7] [8].
From a commercial perspective, the extraction efficiency and purification methodology directly influence the feasibility of incorporating this compound into various product formulations. The North American market for this compound is experiencing significant growth, driven by increasing demand across pharmaceutical, cosmetic, and industrial sectors [7]. Advances in extraction technologies, particularly green methods such as supercritical CO₂ extraction, have improved both the efficiency and sustainability of this compound production [7]. These technological innovations, coupled with regulatory support for natural ingredients, have created favorable conditions for the development of this compound-based therapeutics and cosmeceuticals. Formulation strategies that enhance this compound's stability and bioavailability, such as encapsulation delivery systems, further expand its application potential [8]. As research continues to elucidate additional biological activities and therapeutic applications, this compound is poised to become an increasingly valuable natural compound in the pharmaceutical and cosmetic industries.
This compound represents a chemically defined triglyceride with significant potential across pharmaceutical, cosmetic, and research applications. This application note has detailed efficient methodologies for its extraction, purification, and analysis, enabling researchers to obtain high-purity material for further investigation. The demonstrated biological activities, particularly in dermatological inflammation and oxidative stress models, underscore its therapeutic potential. Future research directions should include expanded clinical validation, development of enhanced delivery systems, and exploration of additional therapeutic applications beyond dermatology. The continued optimization of sustainable production methods will further support the translation of this compound-based discoveries into commercial applications.
Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (CO₂), is a premier green technology for selectively isolating lipids and oils from biological matrices [1]. Its principle relies on optimizing the solubility of target compounds in supercritical CO₂, which acts as a solvent that can be finely tuned by adjusting pressure and temperature [1]. This method is favored for being simple, inexpensive, fast, effective, and virtually solvent-free, making it ideal for producing high-purity extracts for pharmaceutical and nutraceutical applications [1].
While specific data for trilinolein (a triglyceride composed of linoleic acid) is not available in the search results, the protocols for extracting similar lipids and oils are well-established. The following sections outline a generalized and optimizable approach.
This protocol is adapted from methods used for extracting oils from seeds, microalgae, and other natural products [2] [3].
The table below summarizes key parameters to optimize based on research for extracting various oils and bioactive compounds [2] [4] [3].
Table 1: Key SFE Parameters and Their Optimizable Ranges for Lipid Extraction
| Parameter | Typical Range for Lipids | Influence on Extraction | Citation |
|---|---|---|---|
| Pressure | 25 - 55 MPa | Higher pressure increases CO₂ density, enhancing solvating power and yield. | [4] [3] |
| Temperature | 30 - 70 °C | Higher temperature can increase solute vapor pressure but reduce CO₂ density; optimal balance is key. | [2] [3] |
| CO₂ Flow Rate | ~0.3 mL/min (liquid) | Affects the kinetics; higher flow can reduce extraction time but may not be as efficient. | [2] |
| Co-solvent (Ethanol) | 0 - 50% (v/v) | Significantly improves the yield of medium-polarity lipids; added directly to the sample vessel. | [3] |
| Static Time | e.g., 10 min | Allows for equilibration and saturation of the fluid with the analyte. | [2] |
| Dynamic Time | e.g., 35 - 60 min | The period of active flow where the extract is collected. | [2] [4] |
Workflow Summary:
The following diagram illustrates the logical workflow and parameter relationships for a typical SFE process.
To systematically optimize the SFE process for your specific material, employ Response Surface Methodology (RSM) [2] [4] [3].
SFE offers significant advantages over conventional extraction methods like steam distillation or solvent extraction, which can involve long processing times, high solvent consumption, and thermal degradation of sensitive compounds [2].
Table 2: Comparison of SFE with Conventional Extraction Methods
| Feature | Supercritical Fluid Extraction (SFE) | Conventional Solvent Extraction |
|---|---|---|
| Selectivity | High (tunable via P and T) | Moderate to Low |
| Speed | Faster extraction rates | Often slower |
| Solvent Residue | Virtually solvent-free (CO₂) | Significant solvent residues possible |
| Thermal Degradation | Low risk (moderate temperatures) | Higher risk (e.g., in steam distillation) |
| Environmental Impact | Low (CO₂ is non-toxic and recyclable) | Higher (hazardous solvent use and disposal) |
| Product Purity | High, clean extracts | May require further purification |
The information provided here is a robust framework for lipid extraction. However, to develop a precise protocol for This compound, you will need to consult specialized literature or conduct your own experimental optimization, as this specific compound was not detailed in the search results. The parameters in Table 1 provide an excellent starting point for such optimization work.
Triacylglycerols (TAGs) are the primary constituent of edible oils and fats, playing crucial roles in both nutritional science and pharmaceutical development. Among these, trilinolein (triacylglycerol with three linoleic acid chains) is of significant interest due to its high concentration in various vegetable oils and potential health implications. The analysis of this compound presents particular challenges due to the complex nature of lipid matrices and the presence of numerous similar compounds. This application note provides detailed methodologies for the separation, identification, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) techniques, specifically tailored for researchers and scientists in pharmaceutical and food science industries. The protocols outlined herein have been optimized to provide reproducible results with high accuracy and precision, enabling reliable characterization of this compound in various sample types.
Recent studies on unconventional seed oils have highlighted the importance of accurate this compound analysis. For instance, research on cold-pressed seed oils revealed that this compound was the dominant triacylglycerol in raspberry and strawberry seed oils [1]. Such findings underscore the nutritional and potential therapeutic value of these oils, which are rich in unsaturated fatty acids associated with cardiovascular disease prevention [1]. Within the pharmaceutical industry, understanding the composition and behavior of excipients and active ingredients derived from natural sources requires robust analytical methods like those described in this document.
The analysis of this compound relies on chromatographic separation techniques that exploit differences in physicochemical properties between target molecules and matrix components. HPLC offers high resolution, sensitivity, and quantitative capabilities, making it ideal for precise determination of this compound content in complex samples. The technique separates triglycerides based on their equivalent carbon number (ECN), a value calculated as ECN = CN - 2DB, where CN is the carbon number and DB is the number of double bonds [2]. This compound (C57H98O6) has an ECN of 48 (57 - 2×9), which governs its elution behavior in reversed-phase systems.
TLC provides a rapid, cost-effective qualitative screening method suitable for initial sample assessment and method development. Separation in TLC occurs based on differential partitioning between a stationary phase (typically silica gel) and mobile phase (solvent system), with triglycerides separating primarily by polarity. The complementary nature of these techniques allows for comprehensive characterization of this compound-containing samples.
Choosing between HPLC and TLC depends on several factors, including required sensitivity, resolution, throughput, and available instrumentation. The following table summarizes key considerations for method selection:
Table 1: Comparison of HPLC and TLC Methods for this compound Analysis
| Parameter | HPLC | TLC |
|---|---|---|
| Analysis Time | 20-30 minutes per sample | 30-60 minutes for multiple samples |
| Sensitivity | High (detection limits in ng range) | Moderate (detection limits in μg range) |
| Quantitation | Excellent accuracy and precision | Semi-quantitative with densitometry |
| Resolution | High (can separate similar TAGs) | Moderate |
| Sample Throughput | Moderate (serial analysis) | High (parallel analysis) |
| Cost per Analysis | High | Low |
| Instrument Complexity | High | Low |
For samples with low this compound content, a concentration step may be necessary. Alternatively, for samples with high lipid content, dilution may be required to avoid column overloading.
Table 2: Optimized HPLC Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetone/acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 μL |
| Temperature | Ambient (25°C) |
| Detection | Refractive Index Detector (RID) |
| Run Time | 25-30 minutes |
The isocratic elution with acetone/acetonitrile (60:40) provides excellent separation of this compound from other triglycerides. The elution order follows increasing equivalent carbon number, with this compound typically eluting after triolein (ECN 48) and before tristearin (ECN 54) [2]. Identification is performed by comparing retention times with authentic standards. For quantification, prepare a calibration curve using this compound standard solutions at concentrations ranging from 0.01 to 1.0 mg/mL.
Figure 1: HPLC Workflow for this compound Analysis
Several detection methods can be employed for this compound visualization:
For semi-quantitative analysis, compare spot intensity with standard solutions of known concentration. Densitometric scanning can provide more accurate quantification.
Recent research on unconventional cold-pressed seed oils has demonstrated significant variation in this compound content across different botanical sources. The following table summarizes quantitative data obtained from HPLC analysis of various seed oils:
Table 3: this compound Content in Cold-Pressed Seed Oils [1]
| Seed Oil | Dominant Triacylglycerols | This compound Content | Total Unsaturated Fatty Acids |
|---|---|---|---|
| Raspberry | This compound | High (dominant TAG) | 80-90% |
| Strawberry | This compound | High (dominant TAG) | 80-90% |
| Pomegranate | Tripunicine (~50%) | Low | 80-90% |
| Rosehip | Triolein | Moderate | 80-90% |
| Blackcurrant | Triolein | Moderate | 80-90% |
| Plum | Triolein | Moderate | 80-90% |
These findings highlight the importance of this compound as a significant component in many seed oils, particularly raspberry and strawberry, where it serves as the dominant triacylglycerol. The high unsaturated fatty acid content in these oils, primarily oleic, linoleic, and α-linolenic acids, potentially contributes to cardiovascular disease prevention [1].
To ensure reliable this compound analysis, method validation should include the following parameters:
Table 4: Troubleshooting Guide for this compound Analysis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor resolution in HPLC | Column degradation, incorrect mobile phase composition, too high flow rate | Replace column if aged, prepare fresh mobile phase, adjust flow rate (0.8-1.2 mL/min) |
| Tailing peaks in HPLC | Secondary interactions, column contamination, incorrect mobile phase pH | Use longer conditioning, clean column with strong solvents, add modifier to mobile phase |
| Streaking in TLC | Overloading, improper application, plate damage | Dilute sample, improve application technique, use fresh plates |
| Irregular spots in TLC | Inadequate chamber saturation, uneven application, humidity effects | Pre-saturate chamber for 30 min, use consistent application technique, activate plates before use |
| Low recovery | Incomplete extraction, adsorption losses, degradation | Optimize extraction procedure, use silanized glassware, work under inert atmosphere |
For comprehensive characterization of this compound, especially in complex matrices, the following advanced techniques can provide additional information:
GC-FID/MS of Fatty Acid Methyl Esters (FAMEs): Following saponification or transesterification, GC analysis of FAMEs confirms the fatty acid composition. Base-catalyzed transmethylation is preferred to avoid isomerization of diene systems [3] [4]. The recommended method involves reacting the lipid sample (up to 50 mg) with 0.5 M sodium methoxide in anhydrous methanol at 50°C for 10 minutes, followed by extraction with hexane [4].
Silver-ion HPLC: Useful for separating triglycerides based on degree of unsaturation rather than ECN, providing orthogonal separation mechanism to reversed-phase HPLC [4].
HPLC-MS: Provides structural confirmation through mass spectral data, particularly useful for identifying overlapping peaks.
Figure 2: Analytical Technique Selection Pathway
The HPLC and TLC methods described in this application note provide robust, reproducible approaches for the analysis of this compound in various matrices. The HPLC method utilizing a C18 column with acetone/acetonitrile mobile phase offers excellent resolution and quantification capabilities, while the TLC method serves as a rapid screening technique. Recent applications in the analysis of unconventional seed oils have demonstrated the utility of these methods in characterizing oils with potential nutritional and pharmaceutical value. The comprehensive workflows, troubleshooting guides, and complementary techniques outlined herein will assist researchers in implementing these methods effectively in their laboratories, advancing research on lipid-based compounds in both food and pharmaceutical sciences.
Endothelial cell dysfunction is a critical early event in the pathogenesis of cardiovascular diseases, including atherosclerosis, and is strongly driven by oxidative stress [1] [2] [3]. The triglyceride trilinolein, composed of glycerol esterified with three linoleic acid molecules, has demonstrated significant antioxidant and anti-inflammatory properties in experimental models, showing promise as a therapeutic candidate [4] [5]. These application notes consolidate established methodologies from the scientific literature to provide researchers and drug development professionals with robust, reproducible protocols for investigating the cytoprotective mechanisms of this compound in human endothelial systems in vitro.
Oxidative stress in endothelial cells arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity. Key ROS include hydrogen peroxide (H₂O₂), superoxide anion (O₂⁻•), and hydroxyl radicals (•OH) [2]. Excessive ROS induces lipid peroxidation, mitochondrial dysfunction, inflammatory activation, and apoptosis, collectively contributing to endothelial dysfunction [1] [6]. The oxidized low-density lipoprotein (ox-LDL) uptake by endothelial cells is a particularly critical step in the initiation of atherosclerosis [4].
This compound, derived from traditional medicinal herbs like Panax pseudoginseng, has been shown to counteract these damaging processes. It improves cell viability, reduces apoptosis, and suppresses the expression of adhesion molecules (ICAM-1 and E-selectin) in endothelial cells challenged with ox-LDL [4]. Furthermore, it preserves mitochondrial ultrastructure and membrane fluidity under oxidative stress conditions [5].
The choice of endothelial cell model depends on the specific research focus. Below are commonly used and validated cell sources.
Table 1: Common Endothelial Cell Models for Oxidative Stress Research
| Cell Type | Abbreviation | Source | Key Applications |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells | HUVEC | Human umbilical vein | General, well-established model for atherosclerosis and oxidative stress studies [7] [6]. |
| Human Microvascular Endothelial Cells | hmvEC | Human dermis (e.g., foreskin) | Model for microvascular complications and inflammation [8]. |
| Human Aortic Endothelial Cells | HAEC | Human aorta | Ideal for hypertension-associated and aortic endothelial damage studies [7]. |
| Immortalized Cell Line (e.g., EA.hy926) | EA.hy926 | Derived from HUVECs | Useful for standardized, high-throughput assays requiring consistent cell behavior [7]. |
Standard Culture Conditions:
The following agents can be used to induce oxidative stress in endothelial cells.
Table 2: Common Inducers of Oxidative Stress in Endothelial Cells
| Inducing Agent | Common Working Concentration | Mechanism of Action | Key Pathophysiological Relevance |
|---|---|---|---|
| Oxidized LDL (ox-LDL) | 50-150 μg/mL [4] | Taken up by endothelial cells, induces intracellular ROS and apoptosis. | Highly relevant to early atherosclerosis [4] [3]. |
| Hydrogen Peroxide (H₂O₂) | 100-500 μM [6] | Directly adds extracellular ROS, permeates membranes, induces mitochondrial dysfunction. | Model for general oxidative insult; concentration must be titrated for specific cell type and desired effect (stress vs. apoptosis) [6]. |
| tert-Butyl Hydroperoxide (t-BOOH) | 50-200 μM [9] | Organic peroxide that generates alkoxyl and peroxyl radicals, initiating lipid peroxidation. | Useful for studying lipid peroxidation and antioxidant responses. |
| High Glucose | 25-33 mM (vs. 5.5 mM normal) | Induces mitochondrial ROS overproduction and activates NADPH oxidases. | Models endothelial dysfunction in diabetic vasculopathy [7] [1]. |
This protocol is adapted from a study demonstrating the efficacy of this compound and triolein against ox-LDL-induced injury [4].
The DCF-DA assay is a widely used method to quantify overall intracellular ROS [8].
Research to date has yielded quantifiable data on this compound's effects, which can serve as benchmarks for your experiments.
Table 3: Summary of Quantitative Protective Effects of this compound
| Assay Endpoint | Stress Inducer | This compound Effect | Reported Quantitative Data | Citation |
|---|---|---|---|---|
| Cell Viability | ox-LDL | Increased viability | 78% ± 0.02 viability with this compound vs. 55% ± 0.03 with tristearin (negative control) | [4] |
| Apoptosis | ox-LDL | Reduced apoptosis | 19% apoptosis with this compound vs. 23% with ox-LDL alone (p < 0.05) | [4] |
| Antioxidant Activity | PMA (in leukocytes) | Scavenged free radicals | Reduced chemiluminescence to 4.59 ± 0.02 × 10³ mV vs. control 9.23 ± 1.19 × 10³ mV (p < 0.001) at 10⁻⁷ M | [5] |
| Mitochondrial Protection | Global ischemia (ex vivo heart) | Preserved ultrastructure | Prevented swelling, maintained cristae alignment, absence of amorphous density | [5] |
This compound's protective effects are mediated through the modulation of key signaling pathways involved in the oxidative stress response.
Diagram 1: Proposed mechanism of action for this compound in countering oxidative stress in endothelial cells. This compound (blue node) exerts protection by activating the antioxidant Nrf2/ARE pathway and suppressing the pro-inflammatory NF-κB pathway and mitochondrial-mediated apoptosis.
The protocols outlined here provide a comprehensive framework for investigating the efficacy and mechanisms of this compound in protecting endothelial cells from oxidative damage. The consistent findings across different models—from improved cell viability and reduced apoptosis to the downregulation of inflammatory markers—underscore its potential as a therapeutic agent. Future work should focus on elucidating its precise molecular targets, its performance in more complex in vivo models, and its potential synergistic effects with other known antioxidants.
Trilinolein, a triacylglycerol isolated from the medicinal plant Panax notoginseng (Sanchi), has demonstrated significant myocardial protective effects in various experimental models. Its cardioprotection is largely attributed to its ability to inhibit apoptosis (programmed cell death) in cardiomyocytes, a key pathological process in conditions like myocardial infarction and heart failure [1].
The primary mechanism through which this compound exerts its anti-apoptotic effect is by acting as a potent antioxidant [2] [1]. It reduces the intracellular generation of Reactive Oxygen Species (ROS) induced by stressors like norepinephrine (NE) and hydrogen peroxide (H₂O₂) [2]. This reduction in oxidative stress leads to the decreased phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK), a pro-hypertrophic and pro-apoptotic signaling molecule [2]. By attenuating the ROS-ERK signaling axis, this compound helps maintain cardiomyocyte viability and function. The core signaling pathway is summarized in the following diagram:
Diagram 1: this compound inhibits stress-induced cardiomyocyte apoptosis by blocking the ROS-ERK signaling pathway.
Research on this compound has yielded consistent quantitative data supporting its anti-apoptotic and protective role. The table below summarizes key findings from critical studies.
Table 1: Summary of Key Experimental Findings on this compound's Cardioprotective Effects
| Experimental Model | Treatment | Key Measured Outcome | Result | Citation |
|---|---|---|---|---|
| Isolated rat cardiomyocytes (hypoxia/normoxia) | 10⁻⁹ M this compound | ⁴⁵Ca²⁺ influx | 34% reduction | [3] |
| Isolated perfused rat heart (global hypoxemia) | 10⁻⁷ M this compound | Infarct size | 37% reduction | [3] |
| Neonatal rat cardiomyocytes (NE-induced) | This compound | Protein synthesis & β-MyHC promoter activity | Significant inhibition | [2] |
| Neonatal rat cardiomyocytes (NE-induced) | This compound | Intracellular ROS generation | Significant inhibition | [2] |
| Neonatal rat cardiomyocytes (NE-induced) | This compound / N-Acetyl-Cysteine | ERK phosphorylation | Significant attenuation | [2] |
Below is a standardized protocol for assessing the anti-apoptotic effects of this compound in vitro, synthesizing methodologies from the literature.
The following assays provide a comprehensive assessment of apoptosis and the underlying mechanisms.
Intracellular ROS Measurement:
Analysis of Apoptotic Markers:
Functional Apoptosis/Cell Viability Assays:
The overall experimental workflow integrating these protocols is as follows:
Diagram 2: Experimental workflow for evaluating the anti-apoptotic effects of this compound.
This compound is a promising natural compound for mitigating cardiomyocyte apoptosis. The detailed protocols provided here for measuring ROS, ERK signaling, and apoptotic markers offer a robust framework for researchers to validate and further explore its therapeutic potential in cardiovascular drug development.
Objective: To investigate the effect of the natural compound trilinolein on the mRNA expression of adhesion molecules ICAM-1 and E-selectin in an in vitro model of endothelial inflammation.
1. Background and Introduction Endothelial activation is a hallmark of inflammatory processes. Upon stimulation by cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1), endothelial cells undergo significant changes, including the de novo synthesis and cell surface expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 [1] [2]. The increased surface expression of these molecules is directly related to increased gene transcription and elevated levels of mRNA [1]. This process is critical for the recruitment of leukocytes from circulation into tissues, a key step in both physiological immune responses and the pathogenesis of various inflammatory, autoimmune, and vascular diseases [3] [4]. The ability to accurately measure changes in the mRNA of these molecules is therefore essential for studying potential therapeutic agents, such as this compound, that may modulate this inflammatory pathway.
2. Key Experimental Findings from Literature The following table summarizes quantitative findings on ICAM-1 and E-selectin from recent studies in different pathological contexts, illustrating their role as biomarkers.
| Disease Context | Molecule | Key Finding | Measurement Method | Citation |
|---|---|---|---|---|
| Autoimmune Disease with Interstitial Lung Disease (RA-ILD+) | ICAM-1, E-selectin, ET-1 | Serum levels significantly increased in RA-ILD+ patients compared to those without ILD (RA-ILD-). | ELISA on serum samples | [3] |
| Systemic Sclerosis with ILD (SSc-ILD+) | ICAM-1 | Serum levels significantly increased in SSc-ILD+ patients compared to SSc-ILD- patients. | ELISA on serum samples | [3] |
| Atopic Dermatitis | E-selectin | The E-selectin-positive endothelial surface area was 3.5-fold larger in AD-affected skin compared to controls. | Immunohistochemistry & Digital Analysis | [5] |
| Atopic Dermatitis | ICAM-1 | The ICAM-1-positive area in the dermis was almost 4-fold larger in AD-affected skin. | Immunohistochemistry & Digital Analysis | [5] |
| In Vitro Endothelial Activation | E-selectin, ICAM-1 | Soluble forms are detectable in supernatant of HUVECs activated by TNF, IL-1, or LPS. | Cell culture supernatant ELISA | [2] |
3. Detailed Experimental Protocol This protocol is adapted from established methodologies for quantifying adhesion molecule mRNA [1] [6], providing a framework for evaluating this compound.
3.1. Cell Culture and Treatment
3.2. RNA Extraction
3.3. Reverse Transcription and Quantitative PCR (qRT-PCR)
| Gene | Forward Primer (5' → 3') | Reverse Primer (5' → 3') | Amplicon Size |
|---|---|---|---|
| ICAM-1 | To be designed by researcher | To be designed by researcher | ~100 bp |
| E-selectin | To be designed by researcher | To be designed by researcher | ~100 bp |
| GAPDH | To be designed by researcher | To be designed by researcher | ~100 bp |
The following diagram illustrates the proposed signaling pathway through which this compound may inhibit the expression of ICAM-1 and E-selectin, and the workflow to test this hypothesis.
The protocol above provides a robust method to quantify the potential anti-inflammatory effects of this compound. A significant reduction in TNF-α-induced ICAM-1 and E-selectin mRNA in the treatment groups would support the hypothesis that this compound acts at the transcriptional level to suppress endothelial activation.
To build a comprehensive picture, your research could be extended by:
This compound is a triacylglycerol molecule containing three linoleic acid chains. Its biological activities are primarily linked to the reduction of oxidative stress and modulation of key cellular signaling pathways.
| Activity | Experimental Model | Key Findings | Proposed or Demonstrated Mechanism |
|---|---|---|---|
| Photoprotection [1] | UVB-irradiated Human Skin Fibroblasts (HSF) & KM mice | Reduced UVB-induced cell death and ROS; alleviated skin photodamage in vivo. | Induction of cytoprotective autophagy via the AMPK-mTOR signaling pathway. [1] |
| Anti-inflammatory & Antioxidant [2] | IL-4/TNF-α-induced HaCaT keratinocytes & DNCB-induced atopic dermatitis (AD) mouse model | Improved AD-like lesions; reduced ROS and mitochondrial dysfunction in keratinocytes. | Activation of the AhR-Nrf2 pathway; reduction of NOX2 expression. [2] |
| Cardio- & Cerebro-protection [3] | Cerebral ischemia-reperfusion rat model; A7r5 vascular smooth muscle cells | Reduced cerebral infarction; inhibited vascular smooth muscle cell migration. | Inhibition of Ras/MEK/ERK signaling and MMP-2 activity. [3] |
| Anticancer Potential [3] | A549 (non-small cell lung cancer) cells | Induced apoptosis and G0/G1 cell cycle arrest; increased intracellular ROS. | Inhibition of PI3K/Akt and Ras/MEK/ERK pathways; downregulation of MMP-2. [3] |
This protocol is adapted from a study investigating TL's protection against UVB-induced photodamage [1].
Cell Viability and Cytotoxicity:
UVB Irradiation Model:
Intracellular ROS Measurement:
Mechanistic Investigation via Western Blot:
Functional Validation with Inhibitors:
This protocol is based on research into TL's anti-atopic dermatitis mechanism [2].
Cell Stimulation and Treatment:
Measurement of Mitochondrial ROS:
Analysis of Mitochondrial Membrane Potential (ΔΨm):
Pathway Activation Analysis:
When designing experiments to measure ROS, careful consideration must be given to the choice of assay and interpretation of data.
The following diagrams illustrate the primary molecular mechanisms through which this compound exerts its observed effects.
This compound emerges as a multifaceted natural compound with documented efficacy in mitigating oxidative stress and inflammation across various disease models. Its mechanism of action is context-dependent, primarily functioning through the induction of protective autophagy via the AMPK-mTOR pathway and the activation of the antioxidant AhR-Nrf2 axis.
Future research should prioritize:
Erythrocyte deformability refers to the remarkable capacity of red blood cells (RBCs) to alter their shape in response to mechanical forces while traversing the microvasculature. This fundamental biomechanical property enables RBCs with typical diameters of 6.2-8.2 μm to pass through capillaries as narrow as 3 μm, ensuring efficient oxygen delivery to tissues and optimal microcirculatory function. The deformability of RBCs is governed by three primary determinants: (1) the surface-area-to-volume ratio of the cell, (2) the viscoelastic properties of the membrane (determined by the spectrin-based cytoskeleton and lipid bilayer), and (3) the cytoplasmic viscosity (largely influenced by hemoglobin concentration and composition) [1] [2]. These mechanical properties collectively influence how RBCs respond to shear stress within the circulation and during passage through microvascular constrictions.
This compound is a triglyceride compound with linoleic acid esterified at all three positions of glycerol. Research has demonstrated that this compound possesses significant rheological activity, particularly in its ability to improve erythrocyte deformability under pathological conditions. This compound belongs to a specific class of triacylglycerols that contain fatty acids with one or two double bonds, which appears to be essential for its biological activity on RBC membranes [3]. The therapeutic potential of this compound lies in its capacity to reverse acquired deficits in RBC deformability, thereby potentially improving microcirculatory flow in various clinical scenarios. The compound's effects have been specifically investigated in cardiopulmonary bypass (CPB)-induced erythrocyte damage, where it significantly reversed the reduction in red cell filtration rate at remarkably low concentrations [4] [5].
The therapeutic potential of this compound becomes particularly evident under conditions associated with impaired erythrocyte deformability. Cardiopulmonary bypass surgery serves as a clinically relevant model of acquired RBC damage, where the mechanical stress of the bypass circuit significantly reduces erythrocyte deformability in a time-dependent manner. In blood samples collected from 12 patients undergoing CPB, this compound demonstrated a remarkable capacity to reverse this procedure-induced deficit. When administered at a concentration of 10⁻⁷ M, this compound significantly improved the red cell filtration rate (RFR) in samples collected at 30, 60, and 90 minutes from the start of CPB [4] [5]. This finding suggests that this compound may have clinical utility in surgical procedures involving extracorporeal circulation, where hemorheological disturbances contribute to postoperative complications.
The structure-activity relationship of various triacylglycerols reveals that not all compounds in this class share the same capacity to influence erythrocyte deformability. In comparative studies using calcium-loaded RBCs as a model of impaired deformability, only specific triglycerides demonstrated efficacy. Tripalmitolein, triolein, and this compound improved deformability of calcium-loaded RBCs, while glycerol, linoleic acid, dilinoleoyl phosphatidyl choline, tripalmitin, tristearin, trilinolenin, and triarachidonin showed no beneficial effects [3]. This specificity suggests that the biochemical structure of the triglyceride, particularly the presence of fatty acids with one or two double bonds, is essential for the membrane-modifying activity. Researchers should note that maximal effects for each active compound were achieved at different concentrations: tripalmitolein at 10⁻⁹ M, triolein at 10⁻¹⁰ M, and this compound at 10⁻⁸ M [3].
Table 1: Quantitative Effects of this compound on Erythrocyte Deformability
| Experimental Model | Effective Concentration | Measurement Technique | Key Findings | Reference |
|---|---|---|---|---|
| Cardiopulmonary bypass (patients) | 10⁻⁷ M | Filtration method (Red Cell Filtration Rate) | Significant reversal of CPB-induced reduction in RFR at 30, 60, and 90 min | [4] [5] |
| Calcium-loaded RBCs (in vitro) | 10⁻⁸ M | Reid's filtration technique | Maximal improvement in deformability of calcium-loaded RBCs | [3] |
| Comparative triacylglycerols | 10⁻⁸ M (this compound) | Filtration bioassay | This compound effective; trilpalmitin, tristearin, trilinolenin ineffective | [3] |
Table 2: Structure-Activity Relationship of Triacylglycerols on Erythrocyte Deformability
| Compound | Fatty Acid Composition | Effect on RBC Deformability | Optimal Concentration | Key Structural Feature |
|---|---|---|---|---|
| This compound | Linoleic acid (18:2) | Significant improvement | 10⁻⁸ M | Fatty acids with two double bonds |
| Triolein | Oleic acid (18:1) | Significant improvement | 10⁻¹⁰ M | Fatty acids with one double bond |
| Tripalmitolein | Palmitoleic acid (16:1) | Significant improvement | 10⁻⁹ M | Fatty acids with one double bond |
| Tristearin | Stearic acid (18:0) | No effect | - | Saturated fatty acids |
| Trilinolenin | Linolenic acid (18:3) | No effect | - | Fatty acids with three double bonds |
The filtration method for assessing erythrocyte deformability provides a robust, quantitative measure of RBC capacity to pass through narrow constrictions, simulating transit through the microvasculature. This protocol, adapted from established methodologies used in this compound research [4] [5] [3], offers researchers a standardized approach to evaluate compound efficacy.
Diagram 1: RBC Filtration Rate Assay Workflow
The calcium-loading model provides a controlled system for inducing reversible impairment of erythrocyte deformability, allowing researchers to test the efficacy of this compound in restoring RBC function [3]. This experimental approach mimics pathological elevations in intracellular calcium that occur in various clinical conditions.
Modern microfluidic approaches provide sophisticated platforms for assessing RBC deformability with physiological relevance. These systems mimic the dimensions and flow characteristics of the human microvasculature, offering high-resolution, single-cell analysis capabilities [6] [7].
The field of hemorheology has witnessed significant technological advances in recent years, providing researchers with diverse methodological options for assessing erythrocyte deformability. These approaches can be broadly categorized into single-cell methods, bulk measurement techniques, and emerging microfluidic platforms [8] [2].
Single-cell techniques include micropipette aspiration, optical tweezers, atomic force microscopy, and magnetic twisting cytometry. These approaches enable detailed characterization of individual cell mechanical properties, including membrane elasticity, cytoplasmic viscosity, and surface-area-to-volume ratio. While providing exquisite resolution, these methods typically have lower throughput and require sophisticated instrumentation [8].
Bulk measurement methods include ektacytometry, filtration assays, viscometry, and erythrocyte sedimentation rate. Ektacytometry, which measures laser diffraction patterns of RBCs under shear stress, provides a comprehensive assessment of deformability across multiple shear rates. Filtration methods, as described in the this compound studies, offer simplicity and clinical relevance [8] [2].
Microfluidic platforms represent the cutting edge in deformability assessment, enabling high-throughput, physiologically relevant measurements in devices that mimic the microvasculature. These systems can integrate multiple functionalities, including cell sorting, imaging, and analysis, making them particularly valuable for drug development applications [6] [2].
Recent advances in computational analysis have introduced artificial intelligence and machine learning approaches for erythrocyte deformability assessment. Deep learning models can now predict RBC deformability from standard microscopy images with approximately 81% accuracy, creating opportunities for rapid screening of compounds like this compound without specialized deformability instrumentation [9]. These approaches significantly reduce measurement time and eliminate the need for highly skilled personnel for equipment operation, potentially enabling RBC deformability studies to be performed as part of routine clinical assessments.
The clinical significance of erythrocyte deformability extends across a broad spectrum of pathological conditions, many of which represent potential therapeutic targets for this compound intervention. Reduced RBC deformability is a hallmark of numerous diseases, including sickle cell disease, malaria, diabetes mellitus, sepsis, ischemia-reperfusion injury, and storage lesions in transfused blood [2]. In these conditions, the loss of normal RBC mechanical properties contributes to impaired microcirculatory flow, tissue hypoxia, and disease progression.
In sickle cell disease, hemoglobin polymerization during deoxygenation induces sickling and markedly reduces deformability. The resulting rheological abnormalities contribute to vaso-occlusive crises and end-organ damage [2]. Malaria infection, particularly with Plasmodium falciparum, compromises RBC deformability through multiple mechanisms, including parasite digestion of hemoglobin and oxidative damage to cell membranes [2]. Diabetes mellitus is associated with hemorheological abnormalities, including reduced RBC deformability resulting from nonenzymatic glycation of membrane proteins, which contributes to the development of microvascular complications [2].
The finding that this compound improves deformability in the cardiopulmonary bypass model [4] [5] suggests potential applications in other conditions characterized by acquired rather than inherited impairments in RBC mechanics. This includes sepsis, where inflammatory mediators reduce deformability, and storage lesions that develop in banked blood for transfusion [2].
The demonstration that this compound improves erythrocyte deformability at nanomolar concentrations [4] [3] highlights its potential as a therapeutic rheological agent. Future research directions should include:
The table below summarizes the core characteristics of two key spectrophotometric assays for measuring GPX activity, both of which are suitable for evaluating the effects of antioxidant compounds [1] [2].
| Assay Characteristic | GPX-Tiron Assay | Modified DTNB Assay |
|---|---|---|
| Principle | Measures residual H₂O₂ via Fenton reaction and ferri-Tiron complex formation [1]. | Measures unreacted GSH via reaction with DTNB and TNB⁻ anion formation [2]. |
| Detection Method | Spectrophotometry | Spectrophotometry |
| Detection Wavelength | Information not specified in search results | 412 nm [2] |
| Key Advantage | Eliminates protein precipitation steps; interference-free [1]. | No protein precipitation required; high accuracy (R=0.9991) [2]. |
| Workflow Complexity | Simplified and rapid [1]. | Effective and straightforward [2]. |
| Best For | Scenarios requiring minimal sample preprocessing and high reproducibility [1]. | Labs seeking a robust, well-validated method using a common reagent [2]. |
Here are the step-by-step protocols for the two assays summarized above. You can adapt these to test the effects of trilinolein by including it in the initial incubation mixture.
This method uses a novel termination reagent to stop the reaction instantly without protein precipitation.
The workflow for this assay can be visualized as follows:
This protocol refines the traditional DTNB method, removing the need for protein precipitation and strong acid treatment.
The workflow for this modified DTNB assay is outlined below:
To study the effect of this compound on GPX activity using the protocols above, you can introduce the compound into the initial incubation step. The general experimental approach would be:
Atherosclerosis, a chronic inflammatory disease of the arterial wall, represents the principal pathological foundation for cardiovascular diseases, which remain the leading cause of mortality globally. The complex pathogenesis of atherosclerosis involves multiple interconnected processes including endothelial dysfunction, lipid infiltration, oxidative stress, and inflammatory activation [1] [2]. Within this pathological framework, the oxidation of low-density lipoprotein (LDL) cholesterol represents a critical initiating event, as oxidized LDL (Ox-LDL) triggers a cascade of pro-atherogenic responses: endothelial activation with increased adhesion molecule expression, monocyte recruitment and differentiation into macrophages, and ultimately foam cell formation through unregulated Ox-LDL uptake via scavenger receptors [2]. The resulting fatty streaks evolve into advanced atherosclerotic plaques characterized by a lipid-rich necrotic core covered by a fibrous cap, which may rupture and cause catastrophic thrombotic events [1].
Trilinolein (C₅₇H₉₈O₆), a triglyceride composed of three linoleic acid chains, has emerged as a compound of significant research interest due to its potent antioxidant properties demonstrated in experimental models. The molecular structure of this compound, featuring multiple double bonds, enables effective neutralization of reactive oxygen species (ROS), which are key mediators of LDL oxidation and subsequent atherogenic processes [3]. While initial studies have characterized its fundamental antioxidant capacity, systematic investigation of this compound within physiological models of atherosclerosis remains limited. These application notes and protocols provide detailed methodologies to evaluate the potential anti-atherogenic effects of this compound across complementary in vitro systems, enabling researchers to dissect its multi-faceted mechanisms of action within biologically relevant contexts.
The in vitro antioxidant capacity of this compound has been quantitatively evaluated using enhanced chemiluminescence measurements, which directly quantify free radical scavenging activity through oxygen-derived free radical (OFR) reduction percentages. Comparative analysis against reference compounds provides critical insight into this compound's relative potency and dose-response characteristics, establishing appropriate concentration ranges for subsequent atherosclerosis models.
Table 1: In Vitro Antioxidant Activity of this compound and Reference Compounds
| Compound | Concentration Range (M) | Maximal OFR Reduction (%) | Potency Comparison |
|---|---|---|---|
| This compound | 10⁻¹⁰ to 10⁻⁶ | 48.0% | Most potent |
| Trolox (water-soluble vitamin E analog) | 10⁻¹⁰ to 10⁻⁶ | 39.2% | Reference antioxidant |
| Catechin (plant antioxidant) | 10⁻⁹ to 10⁻⁷ | 40.0% | Comparable to Trolox |
| Linoleic acid | 10⁻⁹ to 10⁻⁷ | 31.9% | Less potent than this compound |
| Palmitic acid (saturated fatty acid) | 10⁻⁷ to 10⁻⁶ | 15.2% | Weak antioxidant activity |
The data reveal that this compound demonstrates superior antioxidant potency compared to both synthetic and natural reference antioxidants, with a maximal OFR reduction of 48.0% across a wide concentration range [3]. The presence of multiple double bonds in its molecular structure appears to enhance radical scavenging capacity, as evidenced by the markedly weaker activity of saturated analogs like palmitic acid (15.2% maximal reduction). This structure-activity relationship underscores the importance of unsaturated bonds in mediating antioxidant efficacy and suggests this compound's potential to directly inhibit the initiation of lipid peroxidation cascades central to LDL oxidation and atherogenesis.
Advanced multi-omics approaches have enabled comprehensive characterization of molecular alterations in dyslipidemic states, providing systems-level context for evaluating targeted interventions like this compound. Integrated lipidomics and proteomics analyses of human plasma samples from various metabolic risk categories (hypercholesterolemic, hypertriglyceridemic, hyperlipidemic, and hyperglycemic conditions) have identified distinct molecular signatures characterized by specific dysregulation in both lipid species and proteins compared to normolipidemic controls [4].
Table 2: Key Molecular Alterations in Metabolic Risk Conditions Relevant to this compound Research
| Metabolic Category | Dysregulated Lipid Species | Dysregulated Proteins/Pathways | Potential this compound Targets |
|---|---|---|---|
| Hypercholesterolemic (HC) | Increased cholesteryl esters (CEs), Free cholesterol (FC) | ApoB-100 structural modifications, LDL protein alterations | LDL oxidation resistance, ApoB protection |
| Hypertriglyceridemic (HT) | Elevated triacylglycerols (TAGs), Specific phospholipid alterations | ApoC-II, ApoC-III imbalances, Lipoprotein lipase regulation | TAG antioxidant protection, Lipoprotein remodeling |
| Hyperlipidemic (HL) | Combined CE and TAG elevations, Complex lipid network disruptions | Multi-apolipoprotein dysregulation, Inflammatory pathway activation | Integrated lipid antioxidant effects, Inflammation modulation |
| All metabolic risk categories | Phosphatidylcholine hydroperoxides (PL-OOH), Cholesterol linoleate hydroperoxides (CL-OOH) | Oxidative stress markers, Acute phase proteins | Direct hydroperoxide reduction, Oxidative stress mitigation |
These molecular signatures highlight potential mechanistic targets for this compound intervention, particularly in relation to oxidizable lipid species such as phosphatidylcholines and cholesteryl esters containing linoleic acid moieties [4] [2]. The artificial neural network models successfully categorizing metabolic risk based on lipidomics and proteomics profiles further validate the biological significance of these molecular alterations and provide analytical frameworks for evaluating this compound-induced normalization of dysregulated pathways [4].
The oxidative modification of LDL represents a critical early event in atherosclerosis pathogenesis, contributing directly to endothelial dysfunction, foam cell formation, and plaque progression [2]. This protocol establishes a standardized method for evaluating this compound's capacity to inhibit metal ion-mediated LDL oxidation, using established techniques with Cu²⁺ and Fe³⁺ as pro-oxidant catalysts [5]. The assay measures this compound's effects on both the kinetics of LDL oxidation and the ultimate generation of oxidation-specific products, providing quantitative assessment of its potential to interfere with this fundamental atherogenic process.
LDL Isolation and Characterization:
Oxidation Inhibition Assay:
Oxidation Product Quantification:
Calculate percentage inhibition of LDL oxidation using the formula: % Inhibition = [1 - (Treatment - Native) / (Oxidized Control - Native)] × 100 where "Native" represents non-oxidized LDL, "Oxidized Control" represents vehicle-treated oxidized LDL, and "Treatment" represents this compound-treated oxidized LDL.
Generate dose-response curves across this compound concentrations (10⁻¹⁰ to 10⁻⁶ M) and determine IC₅₀ values for each oxidation parameter. Compare this compound's efficacy against reference antioxidants (Trolox, catechin) tested in parallel. The electrophoretic mobility shift provides qualitative confirmation of oxidized LDL generation and this compound's protective effect, with increased migration indicating greater LDL modification [5].
This protocol establishes standardized methodologies for evaluating this compound's bioactivity in cellular models relevant to atherosclerosis progression, particularly monocyte adhesion, macrophage foam cell formation, and endothelial dysfunction [1] [2]. These systems enable investigation of this compound effects within more complex biological contexts than acellular oxidation assays, incorporating cellular uptake, metabolism, and pathway modulation. The integrated approach assesses multiple anti-atherogenic mechanisms including inhibition of adhesion molecule expression, reduction of inflammatory cytokine secretion, and suppression of foam cell formation.
Endothelial-Monocyte Adhesion Assay:
Macrophage Foam Cell Formation Assay:
Endothelial Inflammation and Oxidative Stress Assessment:
Calculate percentage inhibition using the formula: % Inhibition = [1 - (Treatment - Basal) / (Stimulated Control - Basal)] × 100 where "Basal" represents unstimulated cells, "Stimulated Control" represents cytokine-treated cells without this compound, and "Treatment" represents this compound-treated stimulated cells.
The anti-atherogenic effects of this compound likely involve multiple interconnected mechanisms targeting fundamental pathological processes in atherosclerosis development. Based on existing evidence and analogous compound activities, this compound may mediate protection through several key pathways:
Diagram 1: Multifactorial mechanisms of this compound in atherosclerosis pathogenesis. The diagram illustrates this compound's proposed molecular targets across oxidative, inflammatory, and lipid metabolic pathways.
The direct antioxidant activity of this compound, demonstrated by its potent OFR scavenging capacity (48% maximal reduction), likely represents its primary mechanism of action [3]. Through this activity, this compound may directly inhibit the metal ion-catalyzed oxidation of LDL particles, preventing the formation of pro-inflammatory oxidized phospholipids and lipid hydroperoxides that trigger endothelial activation and promote macrophage foam cell formation [2] [5]. The molecular structure of this compound, featuring multiple double bonds, enables effective hydrogen donation to stabilize lipid radicals and interrupt chain propagation phases of lipid peroxidation.
Beyond direct free radical neutralization, this compound may modulate intracellular signaling pathways regulating antioxidant defense and inflammatory responses. Potential mechanisms include activation of the Nrf2-ARE pathway, leading to upregulated expression of endogenous antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase), and suppression of the NF-κB pathway, reducing expression of pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1, ICAM-1) [2]. Additional evidence suggests this compound may influence lipid metabolic pathways through PPAR activation, potentially promoting cholesterol efflux from macrophage foam cells and enhancing reverse cholesterol transport processes [6]. These multifaceted mechanisms position this compound as a compound with potential to intervene at multiple stages of atherosclerosis pathogenesis, from initial endothelial dysfunction to advanced plaque progression.
The experimental approaches outlined in these application notes support several key research applications in cardiovascular drug discovery and nutraceutical development:
Recent advances in in vitro atherosclerosis modeling, including sophisticated 3D systems, tissue-engineered blood vessels, and vessel-on-a-chip technologies, offer enhanced physiological context for future this compound research [1]. These advanced models recapitulate critical aspects of arterial pathophysiology, including endothelial barrier function, hemodynamic flow conditions, and multi-cell type interactions, potentially providing more predictive platforms for evaluating this compound's integrated effects on atherosclerosis progression.
These application notes and protocols provide comprehensive methodological frameworks for investigating the potential anti-atherogenic properties of this compound across complementary experimental systems. The integrated approach encompasses fundamental antioxidant capacity assessment, LDL oxidation inhibition evaluation, and cellular atheroprotection models, enabling multidimensional characterization of this compound's bioactivity. The robust quantitative data generated through these standardized protocols support rigorous comparison with reference compounds and facilitate structure-activity relationship studies for this compound analogs.
The experimental evidence to date indicates this compound possesses potent antioxidant activity superior to reference compounds like Trolox, suggesting promise as a potential anti-atherogenic agent [3]. However, comprehensive understanding of its efficacy within physiological contexts and detailed mechanistic characterization require continued investigation using these validated methodologies. Future research directions should include evaluation in advanced 3D atherosclerosis models, investigation of metabolite activities, and exploration of potential synergistic combinations with established cardiovascular therapeutics to fully elucidate this compound's therapeutic potential and mechanisms of action in atherosclerosis prevention and treatment.
The table below summarizes the fundamental information you need to work with this compound.
| Property | Specification | Relevance to Cell Studies |
|---|---|---|
| Molecular Weight | 879.38 g/mol [1] [2] | Required for molarity calculations. |
| CAS Number | 537-40-6 [1] [2] | For unique compound identification. |
| Physical Form | Colorless to light yellow liquid [1] [2] | - |
| Density | ~0.92 g/cm³ [1] [2] | - |
| Primary Solvent | DMSO [1] [2] | Suitable for creating high-concentration stock solutions. |
| Solubility in DMSO | ≥100 mg/mL (≥113.72 mM) [1] | Allows for concentrated stock solutions to minimize final DMSO concentration in cell culture. |
Here is a step-by-step guide for preparing a 100 mg/mL this compound stock solution in DMSO.
| Step | Procedure | Critical Parameters |
|---|---|---|
| 1. Materials | This compound, anhydrous DMSO, glass vial, balance, ultrasonic bath. | Use anhydrous DMSO to prevent moisture absorption, which can affect solubility. |
| 2. Weighing | Accurately weigh 50 mg of this compound liquid. | The density is approx. 0.92 g/cm³; use a positive displacement pipette for accuracy [1] [2]. |
| 3. Dissolution | Transfer this compound to a glass vial. Add 500 μL of DMSO to achieve a 100 mg/mL solution. | Sonication is recommended to aid dissolution [2]. |
| 4. Storage | Aliquot and store at -20°C in a sealed, light-proof container [1]. | Avoid repeated freeze-thaw cycles. Stable for at least one month at -20°C [1]. |
The following points are crucial for designing valid and reliable cell experiments.
The diagram below outlines the logical workflow for preparing and applying this compound treatments in a cell culture setting, highlighting key control points.
Trilinolein (CAS 537-40-6), chemically known as 1,2,3-trilinoleoyl glycerol or glyceryl trilinoleate, is a triglyceride in which all three hydroxy groups of glycerol are esterified with linoleic acid (C18:2). With the molecular formula C₅₇H₉₈O₆ and a molecular weight of 879.38 g/mol, this compound serves as a critical reference standard in lipid research, drug development, and nutritional studies. Linoleic acid is an essential fatty acid that the human body cannot synthesize and must obtain from dietary sources, making this compound an important compound in metabolic studies. The compound features multiple bis-allylic positions in its structure, making it particularly susceptible to oxidative degradation through free radical chain reactions. This susceptibility necessitates strict control of storage conditions and handling protocols to maintain compound integrity during experimental applications.
The physical properties of this compound include a density of 0.925 g/mL at 20°C, with different sources reporting varying physical states ranging from liquid to low melting-point solid (-5 to -4°C), likely due to different isomeric compositions or purity levels [1] [2]. As an endogenous metabolite found in various biological systems including Panax pseudoginseng and Morchella esculenta, this compound represents an important subject of study in lipidomics and metabolic research [2]. The compound's high number of rotatable bonds (50) and substantial LogP value (17.425-22.158) indicate significant hydrophobicity, necessitating specific solubilization strategies for experimental applications. These chemical characteristics directly inform the storage and handling requirements detailed in these application notes.
Maintaining this compound stability requires strict adherence to specific storage parameters designed to mitigate both oxidative and hydrolytic degradation pathways. The recommended long-term storage temperature is -20°C ± 4°C, as explicitly indicated in multiple safety data sheets and product specifications [3] [2]. Storage at this temperature significantly reduces the rate of autoxidation while preventing potential hydrolysis reactions. For short-term storage during experimental procedures, this compound can be maintained at 4°C for up to 48 hours, though extended exposure to even refrigeration temperatures should be avoided. It is critical to note that storage below -30°C is not recommended unless the compound is packaged in sealed glass ampoules under inert gas, as the increased viscosity at extremely low temperatures can complicate handling and increase the risk of container damage [4].
The storage environment must be rigorously controlled for both atmosphere and container composition. This compound should be stored in glass containers with Teflon-lined closures, never in polymer or plastic containers (polystyrene, polyethylene, polypropylene) which can leach impurities and accelerate degradation [4]. The headspace atmosphere should be replaced with inert gas (argon or nitrogen) before sealing to eliminate molecular oxygen, a key initiator of oxidation cascades. Additionally, containers must be kept tightly sealed in a dry environment and maintained in an upright position to prevent leakage and minimize oxygen exposure during storage [3]. These measures collectively create a protective environment that preserves this compound integrity throughout the storage period.
Proper handling techniques are equally critical as storage conditions for maintaining this compound stability. When removing this compound from storage, allow the container to reach room temperature before opening to prevent condensation and subsequent moisture introduction, which can catalyze hydrolysis [4]. For transfer of this compound solutions, always use glass, stainless steel, or Teflon implements – never plastic pipette tips or Eppendorf tubes, as organic solvents can leach impurities from plastics that catalyze degradation [4]. Similarly, Parafilm should never be used with organic solvents as it can introduce contaminants.
When preparing working solutions, aliquot quantities expected for immediate use to minimize repeated freeze-thaw cycles and extended exposure to ambient conditions. For this compound in solid form, it is recommended to dissolve in suitable organic solvent (chloroform works well) and store as a solution under inert atmosphere, as unsaturated lipids in powder form are extremely hygroscopic and quickly absorb moisture upon opening, becoming gummy and susceptible to degradation [4]. Always perform transfers in a controlled atmosphere (glove box or under positive nitrogen pressure) when possible, and work efficiently to minimize exposure time to ambient conditions.
Table 1: Comprehensive Storage Conditions for this compound
| Parameter | Specification | Rationale | References |
|---|---|---|---|
| Long-term Storage Temperature | -20°C ± 4°C | Slows oxidative and hydrolytic degradation | [3] [2] |
| Short-term Storage Temperature | 4°C (max 48 hours) | Balance between stability and practical use | [2] |
| Container Material | Glass with Teflon-lined closure | Prevents leaching of impurities from plastics | [4] |
| Headspace Atmosphere | Argon or nitrogen | Eliminates oxidative degradation by oxygen | [4] |
| Physical State | Liquid or solid depending on purity | Melting point: -5°C to -4°C | [1] |
| Light Sensitivity | Protect from light | Prevents photo-oxidation | [3] |
| Humidity Control | Dry environment | Preces hydrolysis of ester bonds | [3] [4] |
Table 2: Handling and Transfer Protocols for this compound
| Procedure | Recommended Practice | Prohibited Materials | Rationale |
|---|---|---|---|
| Container Transfer | Glass, stainless steel, Teflon | Plastic pipette tips, Eppendorf tubes | Prevents leaching of impurities |
| Temperature Equilibration | Bring to room temperature before opening | Opening while cold | Prevents condensation and moisture introduction |
| Sealing Method | Tight container with Teflon liner | Parafilm, plastic wraps | Maintains inert atmosphere, prevents contamination |
| Aliquot Preparation | Single-use aliquots | Repeated use from stock | Minimizes freeze-thaw cycles and exposure |
| Solvent Compatibility | Chloroform, hexanes (sparingly) | Aqueous solutions (long-term) | Prevents hydrolysis in aqueous environments |
This compound is particularly susceptible to autoxidation due to the presence of multiple bis-allylic positions in its linoleoyl chains. The oxidation process follows a classic free radical chain reaction mechanism comprising three distinct phases: initiation, propagation, and termination. During initiation, hydrogen atom abstraction occurs predominantly at the bis-allylic positions (C11 between the two double bonds in linoleate) due to the relatively low bond dissociation energy (75-80 kcal/mol) compared to allylic (88 kcal/mol) or alkyl (101 kcal/mol) positions [5]. The resulting pentadienyl radical undergoes molecular rearrangement followed by oxygen addition, forming peroxyl radicals that propagate the chain reaction by abstracting hydrogen from additional this compound molecules. This propagation phase leads to the formation of hydroperoxides as primary oxidation products, which subsequently decompose to secondary oxidation products including aldehydes, ketones, and carboxylic acids.
The oxidation process is significantly influenced by temperature, with studies demonstrating that the amounts of primary oxidation compounds (this compound oxidized monomers) that accumulate during the induction period decrease as temperature increases, indicating that the slope of the initial linear stage of oxidation is temperature-dependent [6]. At elevated temperatures, the induction period shortens considerably, leading to a sharp increase in total oxidation compounds and initiation of polymerization. Research has shown that the addition of α-tocopherol at concentrations of 250-500 mg/kg does not prevent oxidation but rather delays the formation of oxidized monomers and the initiation of polymerization by donating hydrogen atoms to peroxyl radicals, thereby interrupting the propagation phase [6]. However, the protective efficacy of α-tocopherol diminishes as temperature increases, with complete loss occurring at the end of the induction period.
In addition to oxidation, this compound is susceptible to hydrolytic degradation at the ester functionalities connecting the fatty acid chains to the glycerol backbone. Hydrolysis results in the formation of free fatty acids, diacylglycerols, monoacylglycerols, and ultimately glycerol, significantly altering the chemical composition and physical properties of the material. This degradation pathway is particularly problematic in aqueous suspensions or when moisture is introduced during storage, as the ester bond cleavage is catalyzed by both acids and bases. Studies have demonstrated that lipids should not be stored for long periods as aqueous suspensions, as storage in excess water accelerates hydrolysis [4]. The rate of hydrolysis is influenced by temperature, pH, and the presence of catalytic impurities.
Another significant degradation pathway under thermal stress is cis/trans isomerization. Research has demonstrated that when this compound is heated to 180°C to simulate frying conditions, significant isomerization occurs with the production of various trans-fatty acid isomers including C18:2-9c,12t; C18:2-9t,12c; and C18:2-9t,12t [7]. This isomerization was found to coincide with lipid oxidation, suggesting related radical-mediated mechanisms. The study further revealed that the activation energy for isomerization decreases with increasing numbers of double bonds, making this compound particularly susceptible to this degradation pathway compared to less unsaturated triglycerides [7]. These findings have important implications for experimental protocols involving heating of this compound, as both oxidative and isomerization processes must be considered when interpreting analytical results.
Table 3: Degradation Pathways and Stabilization Strategies for this compound
| Degradation Pathway | Primary Products | Influencing Factors | Stabilization Strategies |
|---|---|---|---|
| Autoxidation | Hydroperoxides → Polymers, Dimers | Temperature, Oxygen, Light, Metal ions | Inert atmosphere, Metal chelators, Antioxidants, Low temperature storage |
| Hydrolysis | Diacylglycerols, Monoacylglycerols, Free fatty acids | Moisture, Temperature, pH | Anhydrous conditions, Controlled pH, Moisture-free environment |
| cis/trans Isomerization | Trans-fatty acid isomers | High temperature, Oxygen | Avoid high temperatures, Nitrogen atmosphere during heating |
| Polymerization | Dimers, Oligomers, Polymers | High temperature, Extended storage | Temperature control, Limited storage time, Antioxidant addition |
Principle: This protocol quantifies this compound oxidation by measuring the formation of oxidized monomers, dimers, and polymers using a combination of adsorption and exclusion chromatography [6]. The method provides comprehensive assessment of both primary and secondary oxidation products throughout the oxidation process.
Materials and Equipment:
Procedure:
Data Interpretation: The induction period (IP) is determined as the time point preceding the sharp increase in total oxidation compounds and initiation of polymerization. The amounts of oxidized monomers accumulating during the induction period provide insight into early oxidation stages, while dimer and polymer formation indicates advanced oxidation.
Principle: This protocol monitors cis/trans isomerization of this compound under heat treatment, simulating processing conditions like frying. Analysis is performed via gas chromatography with flame ionization detection [7].
Materials and Equipment:
Procedure:
Data Interpretation: Monitor the formation of trans isomers (C18:2-9c,12t; C18:2-9t,12c; C18:2-9t,12t) relative to native cis-cis linoleate. The study by Tsuzuki et al. demonstrated that trans-isomer contents increase with heating time, with the most significant formation occurring after 4-8 hours at 180°C [7].
The following diagram illustrates the experimental workflow for stability assessment of this compound under various stress conditions:
Diagram 1: Experimental workflow for comprehensive stability assessment of this compound under various stress conditions
Problem: Unexpected viscosity increase or solidification
Problem: Elevated baseline in chromatographic analysis
Problem: Discoloration (development of yellow color)
Regular monitoring of this compound stability is essential for maintaining experimental integrity. Implement the following quality control protocols:
Periodic Purity Assessment:
Performance Validation:
Storage Condition Verification:
Establish a stability-indicating profile for your this compound stock including physical appearance, chromatographic purity, and functional performance in your specific application. This comprehensive approach ensures that material quality is maintained throughout your research program.
Recent studies highlight that lipids are a crucial, growth-supporting component provided by fetal bovine serum (FBS) [1] [2]. Research indicates that cancer cells selectively consume albumin-bound lipids from the culture medium, and supplementing with specific lipid classes combined with micronutrients can effectively replace FBS for supporting robust cell proliferation [1] [2].
While trilinolein (a triglyceride with three linoleic acid chains) is mentioned in lipid analysis studies [3], the search results do not specify its use as a direct media supplement.
The table below summarizes a general approach based on current methodologies for adding complex lipids to serum-free media.
| Aspect | General Approach from Recent research | Consideration for this compound |
|---|---|---|
| Carrier Protein | Binding to fatty-acid-free Bovine Serum Albumin (BSA) [1]. | Likely required due to hydrophobicity. |
| Solvent | Initial dissolution in 100% methanol, followed by dilution in culture medium [1]. | Likely required for stock solution. |
| Working Solution Prep | Dilution in culture medium, shaking at 37°C [1]. | Standard practice for ensuring complex formation. |
| Reported Concentrations | Fatty acid mixes used at final working concentrations (e.g., 200 μM total fatty acids) [1]. | Specific data for this compound not found. |
Based on the general principles, you can develop a protocol through systematic optimization. The following diagram outlines the key stages of this process.
For a quick overview, here are the key physicochemical and solubility properties of this compound:
| Property | Value / Description |
|---|---|
| Molecular Formula | C₅₇H₉₈O₆ [1] [2] [3] |
| Molecular Weight | 879.38 g/mol [1] [2] [3] |
| CAS Number | 537-40-6 [1] [2] [3] |
| Physical State | Colorless to pale yellow liquid [1] [2] |
| Density | 0.925 g/mL at 20 °C [1] [4] [2] |
| Melting Point | -5 °C to -4 °C [4] [2] [3] |
| Solubility in DMSO | ~55 - 100 mg/mL (62.54 - 113.72 mM) [1] [5] |
| Other Compatible Solvents | Chloroform (sparingly), hexanes (slightly), PEG300 [1] [2] [5] |
Here are detailed methodologies for preparing this compound stock solutions using DMSO and aqueous formulations for in vitro and in vivo applications.
This protocol is suitable for creating concentrated stock solutions for in vitro studies [1] [5].
For animal studies, this compound often requires a complex solvent system to maintain solubility upon aqueous dilution. Below is a workflow for preparing a typical dosing formulation.
DMSO is a common solvent, but its concentration in cell culture media is critical. The following table summarizes the cytotoxic effects of DMSO on human apical papilla cells (hAPC), which can serve as a general guide [6].
| Final DMSO Concentration | Effect on Cell Viability & Activity |
|---|---|
| 0.1% - 0.5% | Generally safe. No significant reduction in cell viability compared to control. Not considered cytotoxic [6]. |
| 1% | Caution advised. Did not show cytotoxicity at earlier time points but significantly reduced cell viability at 72 hours and 7 days [6]. |
| 5% - 10% | Cytotoxic. Consistently reduced cell viability by more than 30% at all analyzed time points. Should be avoided [6]. |
Q1: My this compound solution in DMSO is cloudy or has precipitated. What should I do? A1: First, try warming the solution gently to room temperature (if it was stored cold) and sonicate it. If the precipitate does not dissolve, you may need to dilute it with fresh DMSO or re-prepare the stock solution. Ensure that any aqueous formulations are prepared using the sequential method described above.
Q2: Can I use solvents other than DMSO to dissolve this compound? A2: Yes, based on its properties, this compound is sparingly soluble in chloroform and slightly soluble in hexanes [2]. However, DMSO is often preferred for creating stock solutions that can be further diluted into aqueous systems for biological assays.
Q3: Why is the sequential addition of solvents so critical for the in vivo formulation? A3: Adding solvents sequentially ensures that this compound remains in solution during the preparation. Adding an aqueous solution like saline directly to a concentrated DMSO stock can cause instantaneous precipitation due to a rapid change in solvent polarity. The step-wise dilution through PEG300 and Tween-80 helps maintain solubility [1].
Here are answers to common questions about handling this compound in the laboratory.
What are the recommended storage conditions for this compound? The recommended long-term storage condition for this compound is -20°C in a tightly closed container [1] [2]. It should be kept in a cool, dry, and well-ventilated place [1]. Storing it at -20°C helps preserve its chemical integrity over extended periods.
What are the main stability concerns for this compound? The primary stability concerns are related to its chemical nature as a triglyceride.
Is this compound stable through freeze-thaw cycles? While specific data for this compound is not available in the search results, studies on other complex biomolecules show that stability during freeze-thaw cycles can vary [5]. As a best practice, avoid repeated freeze-thaw cycles. To prevent this, aliquot this compound into single-use volumes upon receipt.
What personal protective equipment (PPE) should I use? Consult the Safety Data Sheet (MSDS) for definitive guidance. Generally, due to potential hazards such as skin irritation, allergic skin reactions, and serious eye irritation, the following PPE is advised [1]:
Protocol: Safe Handling and Aliquoting of this compound This protocol minimizes decomposition and maintains sample integrity by limiting freeze-thaw cycles.
Workflow Overview
Protocol: Sample Preparation for Analysis This is a generalized protocol for preparing this compound for downstream analytical applications, such as HPLC.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpectedly low purity or yield in synthesis | Incomplete enzymatic reaction or inadequate purification. | Optimize esterification conditions (temperature, pressure, enzyme load) [7] and use silica gel column chromatography for purification [7]. |
| Multiple melting points observed | Polymorphism—the compound has crystallized in different forms [3]. | Control the thermal history (heating/cooling rate) and use seed crystals to promote the desired polymorph [3]. |
| Sample degradation or inconsistent results | Repeated freeze-thaw cycles, exposure to oxygen/moisture, or storage at incorrect temperature. | Adhere to the single-use aliquot protocol. Ensure containers are tightly sealed and stored correctly at -20°C [1]. |
For your experimental records and reports, you can refer to the following table of key properties.
| Property | Value | Source / Comments |
|---|---|---|
| CAS Number | 537-40-6 | [1] [2] |
| Molecular Formula | C₅₇H₉₈O₆ | [1] [2] |
| Molecular Weight | 879.38 g/mol | [1] [2] |
| Purity | ≥98% (for commercial research material) | [2] |
| Recommended Storage | -20°C in a tightly closed container | [1] [2] |
| Appearance | Colorless to light yellow liquid / Solid | [2] [1] (Varies with form) |
| Density | 0.925 g/mL at 20°C | [2] |
| Solubility (DMSO) | 100 mg/mL (113.72 mM) | [2] |
Gas Chromatography is a powerful technique for separating and quantifying the components of a mixture to determine purity [1].
| Aspect | Details & Recommendations |
|---|---|
| General Principle | Separates volatile compounds based on differential partitioning between a gas mobile phase and a liquid stationary phase [1]. |
| Recommended Column | Capillary column; specific chemistry should match analyte polarity/volatility. For MS detection, use MS-compatible phases [1]. |
| Carrier Gas | Helium (high resolution, fast), Hydrogen (best separation), or Nitrogen (affordable) [1]. |
| Detection | Flame Ionization Detector (FID) is common; can be coupled with Mass Spectrometer (MS) for impurity identification [1]. |
| Key Application | Determining purity of volatile substances like solvents; calculates purity by (target compound peak area / total peak area) x 100% [1]. |
Detailed GC Protocol for Purity Determination
TLC is often used as a qualitative identity test. "Validation" of a TLC method primarily focuses on proving its specificity—ensuring it can distinguish the target compound from potential contaminants [2].
Detailed TLC Protocol for Specificity Testing
A key finding from the literature is that this compound is susceptible to thermal degradation, which can generate impurities like trans-linoleic acid and affect purity results. The table below summarizes quantitative data on this phenomenon [3].
| Temperature | Heating Duration | Amount of trans C18:2 Formed | Note |
|---|---|---|---|
| 180°C | 5 hours | 0.074 mg/g | A small but quantifiable amount is formed [3]. |
| 220°C | 5 hours | 0.198 mg/g | Significant increase in degradation product [3]. |
| ≤ 140°C | - | - | Recommended maximum temperature to avoid the formation of trans linoleic acid [3]. |
Here are solutions to common problems you might encounter during these analyses.
| Problem | Possible Cause | Suggested Solution |
|---|
| GC: Tailing Peaks | 1. Active sites on the column (e.g., acidic silanols). 2. Non-chemical issues like poor connections or a dirty inlet frit [4]. | 1. Use a "low silanol activity" column [5]. 2. Check instrument connections and consider replacing the inlet frit or column [4]. | | GC: Poor Precision (<1%) | 1. Insufficient replication. 2. Sample preparation errors or low-quality solvents [6] [1]. | 1. Increase replicates; to halve your error, quadruple the number of replicates (N) [6]. 2. Use high-purity solvents (HPLC-grade) and ensure careful, consistent sample preparation [1]. | | TLC: Poor Specificity | The method cannot distinguish this compound from other components in the sample matrix [2]. | Verify the method's robustness by testing under varied conditions (mobile phase, chamber saturation). The Rf of the standard and sample must match in all valid variations [2]. |
To visualize the core processes for each method, the following diagrams outline the key steps.
GC Purity Analysis Workflow
TLC Specificity Test Workflow
For a quick comparison, the following table summarizes two primary chromatographic methods used for the separation and quantification of trilinolein.
| Method | Key Feature | Separation Capability | Quantitative Performance |
|---|---|---|---|
| UHPLC-CAD [1] | Charged Aerosol Detection; inverse-gradient solvent compensation | Almost baseline separation of this compound from other TAGs [1]. | Excellent linearity (R² > 0.999) for 0.05–10 µg of this compound on-column; uniform response for different TAGs [1]. |
| HPLC-/UPLC-APCI-MS [2] [3] | Atmospheric Pressure Chemical Ionization Mass Spectrometry | Separates this compound from other lipid classes (e.g., free cholesterol, cholesteryl esters) without hydrolysis [3]. | Used with external calibrators (e.g., triolein/tripalmitin/trilinolein mix) and internal standards (e.g., d98-tripalmitin) for precise quantification [3]. |
When setting up your experiments, paying attention to these factors will improve the reliability of your results.
This method is well-suited for applications like detecting adulteration in olive oil [1].
Key Steps and Parameters:
Q1: Why does my this compound concentration seem to decrease after heating the sample? This is likely due to heat-induced isomerization and decomposition. When heated above 140°C, the cis double bonds in this compound can rotate to form trans isomers (like C18:2-9c12t) [4]. Furthermore, oxidative cleavage can produce secondary products like aldehydes (e.g., hexanal, 2,4-decadienal) [4]. Since most analytical methods are specific for the native cis, cis structure, this conversion can lead to lower measured concentrations of the original compound.
Q2: My mass spectrometry results for triglycerides are inconsistent. What could be wrong? Ionization efficiency in MS can vary significantly depending on the triglyceride species. The ion abundance generally increases with a higher number of double bonds in the fatty acid chains [5]. For accurate absolute quantification, it is crucial to use internal standards (e.g., stable isotope-labeled triglycerides like d98-tripalmitin) and a calibration curve made with a representative mixture of triglyceride species that reflects your sample's composition [3].
Q3: What is the biological relevance of studying this compound? this compound, purified from the herb Panax pseudoginseng, has demonstrated significant cardiovascular protective effects in scientific studies. Its mechanisms are primarily linked to potent antioxidant activity, which preserves mitochondrial structure in heart cells during ischemia, improves erythrocyte deformability, and reduces infarct size. These effects are achieved through scavenging oxygen-free radicals and inhibiting specific signaling pathways (like ERK and JNK phosphorylation) induced by hypertrophic agents in cardiomyocytes [6] [7].
Precipitation in cell culture is often caused by the formation of insoluble complexes from media components. The table below summarizes common causes and their solutions, which are highly relevant for working with insoluble compounds like trilinolein [1] [2] [3].
| Cause of Precipitation | Underlying Principle | Solutions & Preventive Measures |
|---|---|---|
| Temperature Shifts [1] [2] | Denaturation of high-MW proteins or salt crystallization due to extreme temperature changes (e.g., freeze/thaw, heat inactivation). | Follow recommended media storage/handling guidelines; avoid repeated freeze-thaw cycles [1] [2]. |
| Media Evaporation [1] [2] | Water loss increases concentration of all components, leading to crystal formation, especially at the medium surface. | Ensure culture vessels are properly sealed; monitor and maintain humidity in the incubator [2]. |
| Calcium Salts [1] [2] | Reactions between components like CaCl₂ and MgSO₄ form insoluble CaSO₄ crystals; order of addition is critical. | Dissolve CaCl₂ separately in water before adding other components; use buffering agents [2]. |
| Metal Supplements [1] [2] | Cu, Fe, Zn can form insoluble carbonates, phosphates, or hydroxides at higher pH (>8), creating toxicity. | Pay attention to supplement sequence and pH control; chelating agents may help maintain solubility. |
For specialized work with lipids and hydrophobic proteins, a key consideration is that they are prone to aggregation and precipitation in aqueous buffers [4]. The general troubleshooting principles above should be your first line of defense.
This detailed protocol, adapted from methods used to study lipid droplet-associated proteins, provides a robust strategy for handling and testing the solubility of challenging hydrophobic compounds like this compound [4].
To prepare a stable stock solution of a hydrophobic compound (e.g., this compound) and determine its solubility limit in aqueous culture medium for in vitro experiments.
Step 1: Prepare a Concentrated Stock Solution
Step 2: Determine Solubility in Aqueous Buffer
Step 3: Prepare a Working Solution for Cell Treatment
Step 4: Critical Controls
The following diagrams summarize the logical workflow for troubleshooting precipitation and the experimental protocol for testing compound solubility.
When building your FAQs, you might address these specific points:
The table below summarizes key physicochemical properties and recommended storage conditions for this compound from supplier data.
| Property | Detail |
|---|---|
| CAS Number | 537-40-6 [1] [2] [3] |
| Molecular Formula | C57H98O6 [1] [2] [3] |
| Molecular Weight | 879.38 g/mol [1] [2] [3] |
| Form | Colorless to pale yellow liquid [2] [3] |
| Recommended Storage | Powder/Liquid: -20°C; Solution in DMSO: -80°C (6 months) / -20°C (1 month) [1] |
| Handling Note | Store in a sealed, protected environment (e.g., under nitrogen); avoid exposure to moisture and light [1] |
Here are standard methodologies for preparing this compound stock solutions based on supplier protocols.
The process for preparing a working solution from a DMSO stock for in vivo studies is visualized below.
Based on a protocol from InvivoChem [1].
Since specific stability data for this compound is not publicly available, you should establish it experimentally. The general workflow involves comparing freshly prepared solutions to stored ones [5].
Based on a general methodology described in a chromatography forum [5].
Q: How do I determine the expiration date for my stock solution during stability testing? A: Test at multiple time intervals. The expiration date is the last time point before a significant change (e.g., >2% difference in peak area compared to a fresh solution) is observed [5].
Q: Why compare peak areas instead of using a calibration curve for stock solution stability? A: Stability testing for stock solutions aims to detect decomposition of the pure analyte before it is introduced into a complex biological matrix. Comparing the absolute response (peak area) of a stored solution directly against a fresh one is a straightforward and effective measure for this purpose [5].
Q: My this compound solution appears frozen at -20°C. How can I use it? A: If the solution is stored in DMSO, thaw it by leaving the vial at room temperature for at least an hour before opening. Gently shake or centrifuge the vial to ensure all contents are at the bottom before use [4].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low analytical signal | Solution degradation | Prepare a fresh stock solution and check stability under your storage conditions [5]. |
| Precipitation upon dilution | Solvent incompatibility | Ensure co-solvents are added in the correct sequence (e.g., DMSO → PEG300 → Tween-80 → Saline) [1]. |
| Inconsistent results | Adsorption to vials | Use silanized vials or ensure the stock solution is sufficiently concentrated. |
The challenges and solutions below are extrapolated from established lipidomics methodologies and the specific chemistry of trilinolein.
| Potential Issue | Root Cause | Recommended Solution | Key Experimental Parameters & Citations |
|---|
| Poor Extraction Recovery | Strong ionic interactions with proteins/polysaccharides; inefficient solvent disruption of lipid-biopolymer associations. [1] | - Use acidified Bligh-Dyer or Folch methods (chloroform:methanol). [1]
Here are detailed methodologies for key experiments cited in the guide.
This protocol is adapted from the Folch/Bligh-Dyer methods for challenging matrices. [1]
This protocol is used to separate and quantify the cis/trans isomers of linoleic acid derived from this compound. [2]
The following diagram maps the experimental workflow and key decision points for troubleshooting common this compound assay issues.
The table below summarizes specific concentrations at which this compound has demonstrated cytotoxic or protective effects in various studies.
| Experimental Context | Reported Concentration/Dose | Observed Effect | Citation |
|---|---|---|---|
| Cytotoxicity against HCT116 (colorectal carcinoma) | -- | Compound found to be cytotoxic [1] | [1] |
| Protection in Cerebral Ischemia/Reperfusion (in vivo, rodents) | 50, 100, and 200 mg/kg (oral) | Reduced cerebral infarction area and neurological deficit [2] | [2] |
| Inhibition of VSMC Migration (in vitro, A7r5 cells) | 5, 10, and 20 µM | Significantly inhibited PDGF-BB-stimulated cell migration [2] | [2] |
For determining the cytotoxic profile of a compound like this compound, the MTT assay is a standard and reliable method. Below is a generalized workflow you can adapt [1] [3].
Q1: Why is my IC50 value for this compound different from values reported in literature? This is expected. The IC50 is not a fixed value and is highly dependent on your specific experimental conditions, including:
Q2: The formazan crystals in my MTT assay did not dissolve properly. What went wrong? This is a common issue. Ensure that:
Q3: How can I distinguish if cell death is due to apoptosis or necrosis? The MTT assay indicates overall loss of viability but not the mechanism. To confirm apoptosis, you would need to use specific follow-up assays on your effective this compound concentrations [3]:
The following methodology is adapted from a study that investigated the isomerization and oxidation of purified this compound under heating [1].
The table below summarizes the quantitative findings from the heating experiment, showing how temperature affects the formation of trans linoleic acid isomers [1].
| Temperature (°C) | Amount of trans C18:2 (mg/g) | Key Isomers Formed |
|---|---|---|
| 180 | 0.074 | C18:2-9c12t, C18:2-9t12c |
| 220 | 0.198 | C18:2-9c12t, C18:2-9t12c |
Based on this data, the study concluded that to avoid the formation of trans fatty acids, vegetable oils high in linoleic acid should be kept at temperatures of 140 °C or below [1].
Since direct FAQs on this compound solvent issues are unavailable, here is a framework and key considerations you can use to build your guide, drawing from general laboratory practice.
The diagram below outlines the key steps for analyzing thermally treated this compound, as described in the research [1].
For scaling production, a 2019 study provides a well-defined enzymatic esterification protocol. The table below summarizes the optimal conditions for synthesizing high-purity trilinolein [1].
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Novozym 435 |
| Temperature | 100°C |
| Pressure | 0.9 kPa (residual pressure) |
| Enzyme Load | 6% (by weight) |
| Molar Ratio (Glycerol:Linoleic Acid) | 1:3 |
| Reaction Time | 8 hours |
| Final Purification | Silica gel column chromatography |
| Reported Purity | 95.43 ± 0.97% |
Detailed Experimental Protocol:
Q1: How can I achieve a higher purity yield from the enzymatic synthesis? The purity of 95.43% is achieved through a final purification step using silica gel column chromatography [1]. If your yields are lower, consider these points:
Q2: At what temperature does this compound begin to isomerize, and how can this be managed during scale-up? Thermal isomerization is a significant concern during scaling, especially if processes involve heating. The following data, based on heating 1g of pure this compound for 5 hours at different temperatures, illustrates this risk [2]:
| Heating Temperature | Trans C18:2 Isomer Content |
|---|---|
| 140°C | Not detected |
| 180°C | 0.074 mg g⁻¹ |
| 220°C | 0.198 mg g⁻¹ |
Q3: What are the main oxidative cleavage products to watch for, and what is their significance? When this compound is heated, especially in the presence of oxygen, oxidative cleavage occurs. Be aware of these key aldehydes, which are indicators of degradation and can pose safety concerns [2]:
The following diagrams outline the core experimental workflows based on the provided research.
Synthesis and Purification Workflow of this compound
Thermal Degradation Pathways of this compound
I hope this technical resource provides a solid foundation for your scaling efforts.
The table below summarizes the experimental data on how these triglycerides affect endothelial cells under oxidative stress induced by oxidized LDL (oxLDL) [1].
| Compound | Fatty Acid Profile | Cell Viability (vs. oxLDL control) | Apoptosis Rate (vs. oxLDL control) | Key Observed Effects |
|---|---|---|---|---|
| Trilinolein | Linoleic acid (C18:2, polyunsaturated) | Increased (78%) | Reduced (19%) | Strong antioxidant activity; inhibited expression of ICAM-1 and E-selectin [1]. |
| Triolein | Oleic acid (C18:1, monounsaturated) | Increased (90%) | Reduced (16%) | Strong antioxidant activity; inhibited expression of ICAM-1 and E-selectin [1]. |
| Tristearin | Stearic acid (C18:0, saturated) | Decreased (55%) | Increased (34%) | Showed only weak antioxidant activity and worsened oxLDL-induced damage [1] [2]. |
To interpret the data above, it's important to understand the experimental conditions from the key study cited [1].
The differential effects are primarily attributed to the degree of unsaturation in their fatty acid chains, which influences their antioxidant capacity [1] [2].
The table below summarizes the core characteristics of linoleic acid and its triglyceride form, trilinolein.
| Property | Linoleic Acid (Parent Fatty Acid) | This compound (Triglyceride) |
|---|---|---|
| Chemical Identity | Polyunsaturated fatty acid (PUFA), C18:2-9c,12c [1] | Triacylglycerol (TAG) where glycerol is esterified with three linoleic acid molecules [2] |
| CAS Number | 60-33-3 (implied) | 537-40-6 [3] |
| Molecular Formula | C₁₈H₃₂O₂ (implied) | C₅₇H₉₈O₆ [3] |
| Molecular Weight | 280.45 g/mol (implied) | 879.38 g/mol [3] |
| Chemical Structure | Free fatty acid with two cis double bonds at carbons 9 and 12 [1] | Glycerol backbone with three linoleic acid chains attached by ester bonds [2] |
| Primary Role/Function | Essential fatty acid; precursor for eicosanoids; structural component of cell membranes [4] | Storage and transport form of linoleic acid in natural oils; a major lipid class in food and biological systems [2] [5] |
| Solubility | Soluble in organic solvents (general for fatty acids) | Soluble in chloroform, dichloromethane, DMSO, acetone, etc. [3] |
For a professional guide, quantitative data on stability and analytical behavior is crucial. The following tables consolidate key experimental findings.
| Heating Temperature (°C) | Total Trans Linoleic Acid Formed (mg/g) | Main Isomers Identified |
|---|---|---|
| 140 | -- | -- |
| 160 | -- | -- |
| 180 | 0.074 | C18:2-9c12t, C18:2-9t12c |
| 200 | -- | -- |
| 220 | 0.198 | C18:2-9c12t, C18:2-9t12c |
> Key Insight: The energy difference between cis and trans linoleic acid is calculated to be 6.2 kJ/mol. The study recommends maintaining oils high in linoleic acid at or below 140°C to minimize the formation of trans fatty acids [1].
| Lipid Standard | Observation in ELSD Response |
|---|---|
| Tripalmitin | Different response compared to this compound |
| This compound | Different response compared to tripalmitin |
> Key Insight: The Evaporative Light Scattering Detector (ELSD) response depends not only on the lipid class but also on the identity of the esterified fatty acids they contain (chain length, degree of unsaturation). This makes fully accurate quantification challenging and highlights the need for appropriate calibration standards [5].
Here are detailed methodologies for key experiments cited in this guide, provided to ensure reproducibility.
This method describes the procedure for investigating the formation of trans fatty acids in heated this compound.
1. Heating Procedure:
2. Derivatization into FAMEs (Fatty Acid Methyl Esters):
3. GC Analysis:
This method outlines the enzymatic synthesis and purification of high-purity this compound for use as a standard or in experiments.
1. Enzymatic Synthesis:
2. Purification:
The workflow for this thermal isomerization study can be visualized as follows:
This comparative analysis provides a foundation for your technical guide. I hope this detailed synthesis of properties, data, and protocols is helpful.
| Substance | Class / Type | Key Measured Activity | Experimental Model / Assay | Citation |
|---|---|---|---|---|
| Trilinolein | Polyunsaturated triglyceride | -48.0% max reduction of OFR (at 10^(-10) to 10^(-6) M) | In vitro enhanced chemiluminescence (measuring oxygen-free radicals, OFR) | [1] |
| Catechin | Flavonoid (flavan-3-ol) | -40.0% max reduction of OFR (at 10^(-7) M) | In vitro enhanced chemiluminescence (measuring oxygen-free radicals, OFR) | [1] |
| Trolox | Water-soluble vitamin E analog | -39.2% max reduction of OFR | In vitro enhanced chemiluminescence (measuring oxygen-free radicals, OFR) | [1] |
| Triolein | Monounsaturated triglyceride | -31.9% max reduction of OFR | In vitro enhanced chemiluminescence (measuring oxygen-free radicals, OFR) | [1] |
| Quercetin | Flavonoid (flavonol) | Apparent rate constant: 0.34 ± 0.06 s⁻¹; Activation Energy: 23.0 ± 2.5 kJ/mol | In vitro DPPH radical reduction assay | [2] |
| Catechin | Flavonoid (flavanol) | Apparent rate constant: 0.09 ± 0.02 s⁻¹; Activation Energy: 32.5 ± 2.5 kJ/mol | In vitro DPPH radical reduction assay | [2] |
| Naringenin | Flavonoid (flavanone) | Not oxidized by DPPH radical | In vitro DPPH radical reduction assay | [2] |
The data in the table above is derived from specific methodologies. Here are the details of the key experimental protocols:
Enhanced Chemiluminescence Assay (for this compound, Catechin, etc.): This study used enhanced chemiluminescence to measure the scavenging of oxygen-derived free radicals (OFR) [1]. Chemicals were pretreated at concentrations ranging from 10^(-9) to 10^(-7) M. The antioxidant activity was reported as the maximal percentage reduction of OFR compared to a baseline, showing a dose-responsive effect. The study concluded that unsaturated compounds generally showed stronger antioxidant activity than saturated ones [1].
DPPH Radical Reduction Assay (for Quercetin, Catechin, etc.): This methodology involved the reduction of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical by flavonoids [2]. The apparent reaction rate constants (s⁻¹) were measured at 20 °C, and the activation energies (kJ/mol) for the reaction were calculated. The stoichiometry of the DPPH–flavonoid reaction was determined to be 1:1. This study also connected the differences in activity to the molecular structure of the flavonoids [2].
The significant difference in activity between the flavonoids tested in the DPPH assay can be understood by examining their molecular structures. Research has identified key features that contribute to high radical-scavenging activity [2].
This diagram illustrates why quercetin is a more potent antioxidant than catechin or naringenin in the DPPH assay. Quercetin contains all the favorable structural motifs: a catechol group (3',4'-ortho-dihydroxyl) in the B-ring, which is a key radical target site; the C2=C3 double bond in conjugation with the 4-oxo group in the C-ring, which allows for electron delocalization across the molecule; and a 3-OH group on the C-ring that enhances activity [2]. This structure also allows for a planar configuration. In contrast, catechin lacks the C2=C3 double bond, and naringenin lacks both this double bond and the 3-OH group, explaining their significantly lower or absent activity in the DPPH model [2].
To build a comprehensive comparison guide for a research audience, I suggest the following steps:
| Agonist (Stimulus) | Cell Type | Experimental Readout | Effect of Trilinolein | Key Supporting Evidence |
|---|---|---|---|---|
| Norepinephrine (NE) [1] [2] | Neonatal rat cardiomyocytes | ERK phosphorylation (Western blot) | Inhibition | Reduced NE-induced ERK phosphorylation [1] [2]. |
| Reactive Oxygen Species (ROS) generation | Inhibition | Attenuated intracellular ROS, a key upstream mediator [1] [2]. | ||
| β-myosin heavy chain (β-MyHC) promoter activity | Inhibition | Inhibited NE-induced hypertrophic response [1] [2]. | ||
| Endothelin-1 (ET-1) [3] | Neonatal rat cardiomyocytes | ERK phosphorylation | Inhibition | Decreased ET-1-induced ERK phosphorylation [3]. |
| c-fos gene expression | Inhibition | Suppressed expression of this early hypertrophic gene [3]. | ||
| JNK phosphorylation | Inhibition | Also inhibited this other MAPK pathway [3]. | ||
| Angiotensin II [4] | Neonatal rat cardiomyocytes | Cardiomyocyte hypertrophy | Inhibition | Blocked the Angiotensin II-induced increase in protein synthesis [4]. |
| β-myosin heavy chain gene expression | Inhibition | Suppressed this molecular marker of hypertrophy [4]. | ||
| Hydrogen Peroxide (H₂O₂) [1] [3] | Neonatal rat cardiomyocytes | ERK phosphorylation | Inhibition | Directly inhibited ROS-induced ERK activation [1] [3]. |
The collected research suggests that this compound does not directly inhibit ERK but acts as a potent antioxidant that interrupts the signaling cascade upstream. The proposed mechanism is that this compound reduces the generation of Reactive Oxygen Species (ROS), which are critical second messengers for the activation of the Ras/Raf/MEK/ERK pathway in response to various hypertrophic agonists [1] [4] [3].
The diagram below illustrates this signaling pathway and the point at which this compound is believed to exert its inhibitory effect.
To help you evaluate and potentially apply these findings, here is more context on the experimental methodologies used in the cited research.
[3H]-leucine incorporation (for protein synthesis) and β-myosin heavy chain (β-MyHC) promoter activity (via reporter gene assays) were standard measures of cardiomyocyte hypertrophy [1] [4] [2].When interpreting these findings for your own work, please consider:
The table below summarizes the key mechanisms based on experimental data.
| Therapeutic Agent | Primary Molecular Target(s) | Key Downstream Effects | Cellular/Animal Model |
|---|
| Trilinolein (Natural Product) | NF-κB pathway, MAPK pathway (JNK, ERK, p38), AMPK-mTOR pathway [1] [2] [3] | Suppresses iNOS, COX-2, TNF-α, IL-1β, IL-6; enhances autophagy; improves skin barrier function (filaggrin, loricrin) [1] [4] [2] | In vitro: LPS-stimulated RAW264.7 macrophages; HaCaT keratinocytes. In vivo: Carr-induced mouse paw edema; MC903-induced mouse model of Atopic Dermatitis [1] [4] [2]. | | Standard NSAIDs (e.g., Ibuprofen, Naproxen) | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) [5] [6] [7] | Reduces production of prostaglandins (PGs) that cause pain, fever, and swelling [5] [8] [7] | Clinical use in humans for pain, fever, and inflammation [5]. | | COX-2 Selective Inhibitors (e.g., Celecoxib) | Cyclooxygenase-2 (COX-2) only [5] [8] [7] | Reduces inflammatory prostaglandins while largely sparing protective prostaglandins in gut and kidneys [5] [8] [7] | Clinical use in humans for arthritis and pain [5]. |
For researchers seeking to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies and results.
1. In Vitro Model (RAW264.7 Macrophages)
2. In Vivo Model (Mouse Paw Edema)
3. Model of Atopic Dermatitis (AD)
1. Primary Protocol (In Vitro Enzyme Inhibition)
The diagrams below illustrate the distinct anti-inflammatory pathways targeted by this compound and standard NSAIDs, based on the described experimental data.
This suggests that this compound, and compounds with similar mechanisms, could represent a promising therapeutic strategy for complex inflammatory conditions like atopic dermatitis, where multiple pathways are involved. Its potential to modify underlying disease pathology, rather than just block a final inflammatory product, merits further investigation in clinical settings.
| Cell Line / Model | Biological Effects of Trilinolein (TL) | Key Findings / Output Parameters | Concentration / Dose | Citation |
|---|
| RAW 264.7 (Mouse macrophages) | Potent anti-inflammatory effects | Concentration-dependent inhibition of NO, TNF-α, IL-1β, IL-6. Suppressed protein expression of iNOS, COX-2, NF-κB, IκBα, and MAPKs. | Treated with different concentrations alongside LPS stimulation [1] | | Neonatal Rat Cardiomyocytes | Protection against cardiomyocyte hypertrophy | Inhibited ET-1-induced protein synthesis ([3H]leucine incorporation). Suppressed β-myosin heavy chain (β-MyHC) promoter activity. Reduced intracellular ROS generation. | 1 and 10 μM [2] | | In Vivo Model (Mouse Paw Edema) | Anti-inflammatory effects | Decreased paw edema. Lowered MDA level (indicator of lipid peroxidation). Reduced serum NO and TNF-α levels. Decreased Carr-induced iNOS and COX-2 expressions in the paw. | Administered after λ-Carr injection [1] |
For researchers looking to replicate or build upon these studies, here are the methodologies used in the key experiments.
The experimental data from the studies reveal that this compound exerts its effects through specific molecular pathways. The diagram below summarizes these mechanisms.
The existing data robustly demonstrates this compound's potential, particularly as an anti-inflammatory and cardioprotective agent. However, its biological profile remains incomplete.